Product packaging for Acrizanib(Cat. No.:CAS No. 1229453-99-9)

Acrizanib

Cat. No.: B605158
CAS No.: 1229453-99-9
M. Wt: 445.4 g/mol
InChI Key: XPIHPLVWOUDMPF-UHFFFAOYSA-N
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Description

Acrizanib is under investigation in clinical trial NCT02355028 (LHA510 Proof-of-concept Study as a Maintenance Therapy for Patients With Wet Age-related Macular Degeneration).
VEGFR-2 inhibitor for topical treatment of age-related macular degeneration

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18F3N7O2 B605158 Acrizanib CAS No. 1229453-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[6-(methylaminomethyl)pyrimidin-4-yl]oxy-N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]indole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N7O2/c1-24-10-13-8-18(26-11-25-13)32-14-3-4-15-12(7-14)5-6-30(15)19(31)27-17-9-16(20(21,22)23)29(2)28-17/h3-9,11,24H,10H2,1-2H3,(H,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIHPLVWOUDMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229453-99-9
Record name Acrizanib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229453999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrizanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16081
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACRIZANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2CB8801I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Faricimab: A Novel Bispecific Antibody for the Treatment of Fundus Neovascularization

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fundus neovascularization, the abnormal growth of new blood vessels in the back of the eye, is a hallmark of several debilitating ocular diseases, including neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). These conditions are leading causes of blindness globally, creating a significant unmet medical need for more effective and durable therapies. While the introduction of anti-vascular endothelial growth factor (VEGF) monotherapies has revolutionized treatment, a substantial number of patients exhibit a suboptimal response or face a high treatment burden due to the need for frequent intravitreal injections. Faricimab, the first-in-class bispecific antibody for intraocular use, represents a significant advancement in the management of these conditions. By simultaneously targeting two distinct and critical pathways involved in the pathogenesis of neovascular retinal diseases—the VEGF-A and angiopoietin-2 (Ang-2) pathways—faricimab offers a novel mechanism of action aimed at improving visual outcomes and extending treatment durability. This technical guide provides an in-depth overview of the core scientific and clinical data supporting faricimab as a therapeutic agent for fundus neovascularization.

Mechanism of Action: Dual Inhibition of VEGF-A and Angiopoietin-2

Faricimab is a humanized bispecific antibody that independently binds to and neutralizes both VEGF-A and Ang-2.[1][2][3] This dual-targeting mechanism addresses two key mediators of vascular instability and leakage in the retina.

  • VEGF-A Inhibition: Similar to existing anti-VEGF therapies, faricimab binds to all isoforms of VEGF-A, preventing their interaction with VEGF receptors (VEGFRs) on the surface of endothelial cells.[1][3] This blockade inhibits downstream signaling cascades that promote endothelial cell proliferation, migration, and vascular permeability, thereby suppressing neovascularization.[1]

  • Angiopoietin-2 Inhibition: Ang-2 is a key regulator of vascular stability through its interaction with the Tie2 receptor.[4][5] In healthy, quiescent vessels, Angiopoietin-1 (Ang-1) binding to Tie2 promotes vascular integrity. Under pathological conditions, such as hypoxia, Ang-2 expression is upregulated and acts as a competitive antagonist to Ang-1 at the Tie2 receptor.[2][3] This disruption of Tie2 signaling leads to pericyte dropout, endothelial cell destabilization, and increased vascular permeability, making the vasculature more susceptible to the effects of pro-angiogenic factors like VEGF-A.[4][5] By neutralizing Ang-2, faricimab is thought to restore the balance of Tie2 signaling, leading to enhanced vascular stability and a reduction in inflammation.[2][3]

The simultaneous inhibition of both VEGF-A and Ang-2 by faricimab is hypothesized to have a synergistic effect, providing more comprehensive control of the neovascular process and potentially leading to more durable therapeutic outcomes compared to VEGF-A inhibition alone.[4][5]

Signaling_Pathway cluster_VEGF VEGF Pathway cluster_Ang Angiopoietin Pathway VEGF_A VEGF-A VEGFR VEGFR VEGF_A->VEGFR Binds Neovascularization Neovascularization & Vascular Leakage VEGFR->Neovascularization Activates Ang2 Ang-2 Tie2 Tie2 Receptor Ang2->Tie2 Binds Vascular_Instability Vascular Instability Tie2->Vascular_Instability Promotes Faricimab Faricimab Faricimab->VEGF_A Inhibits Faricimab->Ang2 Inhibits

Caption: Dual mechanism of action of Faricimab.

Quantitative Data from Clinical Trials

The efficacy and durability of faricimab have been demonstrated in two large, identically designed Phase 3 clinical trials, TENAYA (NCT03823287) and LUCERNE (NCT03823300), in patients with nAMD.[6][7][8][9] These studies compared faricimab 6.0 mg administered at intervals of up to 16 weeks (Q16W) with aflibercept 2.0 mg administered every 8 weeks (Q8W).

Table 1: Key Efficacy Outcomes from the TENAYA and LUCERNE Trials at Year 2

OutcomeTENAYALUCERNE
Mean Change in Best-Corrected Visual Acuity (BCVA) from Baseline (letters)
Faricimab+3.7+5.0
Aflibercept+3.3+5.2
Proportion of Patients on Q16W Dosing at Week 112 59.0%66.9%
Proportion of Patients on ≥Q12W Dosing at Week 112 74.1%81.2%

Data sourced from Khanani et al., Ophthalmology, 2024.[7][8]

These results demonstrate that faricimab, with a treat-and-extend dosing regimen, maintained visual acuity gains that were non-inferior to aflibercept administered at a fixed Q8W interval, with a majority of patients achieving extended dosing intervals of 12 or 16 weeks.[7][8]

Experimental Protocols

Preclinical Evaluation of Faricimab in a Laser-Induced Choroidal Neovascularization (CNV) Model

A key preclinical model used to evaluate the anti-angiogenic activity of faricimab is the laser-induced CNV model in cynomolgus monkeys. This model mimics the neovascular process seen in nAMD.

Methodology:

  • Animal Model: Adult male cynomolgus monkeys.

  • CNV Induction: Laser photocoagulation is used to rupture Bruch's membrane in the macula of both eyes, inducing the growth of new blood vessels from the choroid.

  • Treatment Administration: Fourteen days after laser application, animals receive a single intravitreal injection of faricimab (30 µg or 90 µg), an anti-Ang-2 antibody (90 µg), aflibercept (referred to as Lucentis® in the study, 30 µg), or an IgG control (90 µg) in a 50 µL volume.

  • Efficacy Assessment: The severity of CNV lesions is evaluated at Day 30 using fluorescein angiography and histopathology. The area of fluorescein leakage from the CNV lesions is quantified to assess the extent of neovascularization.

Experimental_Workflow cluster_protocol Preclinical CNV Model Workflow Animal_Model Cynomolgus Monkeys CNV_Induction Laser-Induced CNV Animal_Model->CNV_Induction Treatment Intravitreal Injection (Day 14 post-laser) CNV_Induction->Treatment Assessment Efficacy Assessment (Day 30) Treatment->Assessment Clinical_Trial_Design cluster_trial TENAYA & LUCERNE Trial Design Screening Screening & Randomization (1:1) Faricimab_Arm Faricimab 6.0 mg (4 initial monthly doses) Screening->Faricimab_Arm Aflibercept_Arm Aflibercept 2.0 mg (3 initial monthly doses) Screening->Aflibercept_Arm Dosing_Faricimab Personalized Treat-and-Extend (up to Q16W) Faricimab_Arm->Dosing_Faricimab Dosing_Aflibercept Fixed Q8W Dosing Aflibercept_Arm->Dosing_Aflibercept Endpoint Primary Endpoint: Mean BCVA Change at Year 1 Dosing_Faricimab->Endpoint Dosing_Aflibercept->Endpoint

References

The Inhibitory Phosphorylation of VEGFR2 by Acrizanib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrizanib (formerly LHA510) is a small molecule tyrosine kinase inhibitor (TKI) designed to target the vascular endothelial growth factor receptor 2 (VEGFR2).[1][2] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[3] In pathological conditions such as neovascular age-related macular degeneration (nAMD) and diabetic retinopathy, aberrant activation of the VEGF/VEGFR2 signaling pathway leads to excessive and leaky blood vessel growth, causing vision loss.[3][4] this compound functions by binding to the intracellular kinase domain of VEGFR2, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades.[1] This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its inhibitory effects on VEGFR2 phosphorylation, supported by experimental data and protocols.

Core Mechanism: Inhibition of VEGFR2 Phosphorylation

Upon binding of its ligand, vascular endothelial growth factor A (VEGF-A), VEGFR2 dimerizes and undergoes trans-autophosphorylation on multiple tyrosine residues within its intracellular domain.[5] This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream pathways that ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability.[6][7]

This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site within the catalytic domain of VEGFR2, thus preventing the transfer of phosphate groups to the tyrosine residues.[1] This blockade of phosphorylation effectively shuts down the entire downstream signaling cascade. Studies have shown that this compound inhibits the multisite phosphorylation of VEGFR2 to varying degrees.[1][4]

VEGFR2 Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical VEGFR2 signaling pathway and highlights the inhibitory action of this compound.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2_inactive VEGFR2 (Inactive) VEGFA->VEGFR2_inactive Binds VEGFR2_dimer VEGFR2 Dimerization VEGFR2_inactive->VEGFR2_dimer Induces VEGFR2_active Phosphorylated VEGFR2 (Active) VEGFR2_dimer->VEGFR2_active Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg Activates PI3K PI3K VEGFR2_active->PI3K Activates Src Src VEGFR2_active->Src Activates This compound This compound This compound->VEGFR2_dimer Inhibits Downstream Downstream Signaling (e.g., MAPK, Akt) PLCg->Downstream PI3K->Downstream Src->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) Downstream->Angiogenesis

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings.

ParameterValueSpecies/ModelDosing FrequencyReference
ED50 1.4%Mouse CNVOnce-daily[8]
ED50 1.0%Mouse CNVTwice-daily[8]
ED50 0.5%Mouse CNVThrice-daily[8]
In Vivo ModelInhibition of CNVSpeciesReference
Mouse CNV99%Mouse[8]
Rat CNV94%Rat[8]
KinaseRemaining Activity (%) with 1 µM this compound
VEGFR2 <10%
12 other wild-type kinases<10%

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to evaluate the inhibitory effects of this compound on VEGFR2 phosphorylation.

In Vitro Angiogenesis Assays with HUVECs

Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for studying angiogenesis.[1][4]

1. Cell Culture:

  • HUVECs are cultured in endothelial cell growth medium supplemented with growth factors.

  • Cells are maintained in a humidified incubator at 37°C and 5% CO2.

2. Proliferation Assay:

  • HUVECs are seeded in 96-well plates and starved overnight in a low-serum medium.

  • Cells are then treated with various concentrations of this compound or vehicle control, followed by stimulation with VEGF-A.

  • After a 48-72 hour incubation period, cell proliferation is assessed using a standard method such as the MTT or BrdU assay.

3. Migration Assay (Wound Healing):

  • A confluent monolayer of HUVECs is created in a 6-well plate.

  • A "scratch" is made in the monolayer with a sterile pipette tip.

  • The cells are washed to remove debris and then incubated with medium containing different concentrations of this compound or vehicle, along with VEGF-A.

  • The closure of the scratch is monitored and photographed at different time points (e.g., 0, 8, 24 hours). The area of the wound is quantified using image analysis software.

4. Tube Formation Assay:

  • A layer of Matrigel is polymerized in a 96-well plate.

  • HUVECs, pre-treated with this compound or vehicle and stimulated with VEGF-A, are seeded onto the Matrigel.

  • After 6-12 hours of incubation, the formation of capillary-like structures (tubes) is observed and photographed under a microscope.

  • The extent of tube formation is quantified by measuring parameters such as the number of junctions, total tube length, and number of loops.

Western Blot Analysis of VEGFR2 Phosphorylation

This technique is used to directly measure the levels of phosphorylated VEGFR2.

1. Cell Lysis:

  • HUVECs are treated with this compound and stimulated with VEGF-A as described above.

  • The cells are then washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • The total protein concentration in the cell lysates is determined using a BCA protein assay.

3. SDS-PAGE and Electrotransfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is then incubated with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The membrane is often stripped and re-probed with an antibody for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

In Vivo Models of Ocular Neovascularization

1. Oxygen-Induced Retinopathy (OIR) Mouse Model:

  • This model mimics the vasoproliferative phase of retinopathy of prematurity.

  • Postnatal day 7 (P7) mouse pups and their nursing dam are exposed to a hyperoxic environment (75% oxygen) for 5 days.

  • On P12, the pups are returned to a normoxic environment (room air). This relative hypoxia induces retinal neovascularization.

  • This compound or a vehicle control is administered via intravitreal injection at a specific time point (e.g., P12).

  • At P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with fluorescently labeled isolectin B4 to visualize the vasculature.

  • The extent of neovascularization is quantified by measuring the area of neovascular tufts.

2. Laser-Induced Choroidal Neovascularization (CNV) Mouse Model:

  • This model simulates the neovascularization seen in wet AMD.

  • Adult mice are anesthetized, and their pupils are dilated.

  • Laser photocoagulation is used to rupture Bruch's membrane at several locations in the posterior pole of the eye.

  • This injury induces the growth of new blood vessels from the choroid into the subretinal space.

  • This compound or vehicle is administered, for instance, via intravitreal injection.

  • After a set period (e.g., 7-14 days), the extent of CNV is assessed by choroidal flat mounts or in vivo imaging techniques like fluorescein angiography.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical workflow for the preclinical assessment of this compound's anti-angiogenic properties.

Experimental_Workflow start Start: Hypothesis This compound inhibits VEGFR2 in_vitro In Vitro Studies (HUVECs) start->in_vitro proliferation Proliferation Assay in_vitro->proliferation migration Migration Assay in_vitro->migration tube_formation Tube Formation Assay in_vitro->tube_formation western_blot Western Blot (p-VEGFR2) in_vitro->western_blot in_vivo In Vivo Studies (Mouse Models) in_vitro->in_vivo analysis Data Analysis & Quantification proliferation->analysis migration->analysis tube_formation->analysis western_blot->analysis oir OIR Model in_vivo->oir cnv CNV Model in_vivo->cnv oir->analysis cnv->analysis conclusion Conclusion: Efficacy of this compound analysis->conclusion

Caption: Preclinical experimental workflow for evaluating this compound.

Conclusion

This compound is a potent small molecule inhibitor of VEGFR2 that functions by blocking the autophosphorylation of the receptor's intracellular kinase domain.[1] This mechanism has been validated through a series of in vitro and in vivo experiments demonstrating its ability to suppress key angiogenic processes such as endothelial cell proliferation, migration, and tube formation, as well as pathological neovascularization in animal models.[1][4] While topical administration of this compound did not demonstrate clinical efficacy in human trials for nAMD, the preclinical data robustly supports its mechanism of action as a direct inhibitor of VEGFR2 phosphorylation.[9][10][[“]] The experimental protocols detailed herein provide a foundation for further research into the therapeutic potential of VEGFR2 inhibitors.

References

Acrizanib's Target Engagement and Kinase Selectivity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the target binding properties and kinase selectivity profile of Acrizanib (formerly LHA510), a potent, small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Developed for the topical treatment of neovascular age-related macular degeneration (nAMD), this compound's mechanism of action and selectivity are of significant interest to researchers and drug development professionals in ophthalmology and oncology. While the compound ultimately did not demonstrate clinical efficacy in late-stage trials for nAMD, leading to the discontinuation of its development for this indication, the preclinical data on its target engagement provides valuable insights into its molecular interactions.

Core Mechanism of Action: Inhibition of VEGFR-2 Phosphorylation

This compound is a small molecule tyrosine kinase inhibitor (TKI) that specifically targets the intracellular domain of VEGFR-2.[1] By binding to the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation of VEGFR-2, a critical step in the activation of the receptor. This inhibition of phosphorylation blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, all key events in angiogenesis.[1] A 2024 study further elucidated this mechanism, showing that this compound inhibits the multisite phosphorylation of VEGFR-2.

Quantitative Analysis of Target Binding and Kinase Selectivity

This compound has demonstrated high potency for its primary target, VEGFR-2. In a cellular assay using BaF3 cells expressing VEGFR-2, this compound exhibited a half-maximal inhibitory concentration (IC50) of 17.4 nM. This indicates a strong inhibitory effect on the receptor in a cellular context.

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound was profiled against a panel of 442 kinases to assess its selectivity. At a concentration of 1 µM, this compound demonstrated significant inhibition (≤10% remaining kinase activity) against a narrow spectrum of 13 wild-type kinases. This highlights a relatively focused activity profile. The kinases most potently inhibited by this compound are detailed in the table below.

Target KinaseIC50 (nM)Assay Type
VEGFR-2 (KDR) 17.4 BaF3-VEGFR-2 Cellular Assay
VEGFR-1Data not availableKinase Panel Screen (≤10% remaining activity)
VEGFR-3Data not availableKinase Panel Screen (≤10% remaining activity)
PDGFRαData not availableKinase Panel Screen (≤10% remaining activity)
PDGFRβData not availableKinase Panel Screen (≤10% remaining activity)
KitData not availableKinase Panel Screen (≤10% remaining activity)
CSF1R (Fms)Data not availableKinase Panel Screen (≤10% remaining activity)
DDR1Data not availableKinase Panel Screen (≤10% remaining activity)
DDR2Data not availableKinase Panel Screen (≤10% remaining activity)
TIE1Data not availableKinase Panel Screen (≤10% remaining activity)
ABL1 (non-phosphorylated)Data not availableKinase Panel Screen (≤10% remaining activity)
Fms (soluble VEGFR1)Data not availableKinase Panel Screen (≤10% remaining activity)
EGFRData not availableMentioned as a high-affinity off-target

Table 1: this compound Target Binding and Kinase Inhibition Profile. This table summarizes the available quantitative data on this compound's inhibitory activity against its primary target and other significantly inhibited kinases.[2]

It is of note that while specific IC50 values for the other 12 kinases are not publicly available, the screening results indicate that this compound has a multi-kinase inhibitory profile, with a strong preference for the VEGFR family. Additionally, off-target activity against the Epidermal Growth Factor Receptor (EGFR) has been reported to be a contributing factor to the corneal haze observed in clinical trials, suggesting a relatively high affinity for this kinase.[3] The low VEGFR2/EGFR IC50 ratio was highlighted as a concern for corneal toxicity.[3]

Visualizing this compound's Mechanism and Experimental Workflow

To further illustrate the molecular interactions and experimental procedures involved in characterizing this compound, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P_VEGFR2 p-VEGFR-2 (Phosphorylated) VEGFR2->P_VEGFR2 Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits Downstream Downstream Signaling (PI3K/Akt, PLCγ/PKC) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Promotes

This compound inhibits VEGFR-2 autophosphorylation, blocking downstream angiogenic signaling.

Kinase_Selectivity_Workflow Compound This compound (Test Compound) Assay Kinase Assay (e.g., Radiometric) Compound->Assay Kinase_Panel Kinase Panel (e.g., 442 kinases) Kinase_Panel->Assay Detection Detection of Substrate Phosphorylation Assay->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis

Workflow for determining the kinase selectivity profile of a test compound like this compound.

Detailed Experimental Protocols

The following are representative protocols for the key assays used to characterize this compound's target binding and kinase selectivity, based on standard industry practices and available information.

VEGFR-2 Cellular Proliferation Assay (e.g., BaF3 Cell Line)

This assay determines the ability of a compound to inhibit the proliferation of cells that are dependent on VEGFR-2 signaling for growth and survival.

1. Cell Culture and Seeding:

  • BaF3 cells, a murine pro-B cell line, are engineered to express human VEGFR-2.
  • The cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and an appropriate concentration of a survival factor (e.g., IL-3).
  • Prior to the assay, cells are washed to remove the survival factor and resuspended in assay medium.
  • Cells are seeded into 96-well microplates at a predetermined density.

2. Compound Preparation and Addition:

  • This compound is serially diluted in DMSO to create a range of concentrations.
  • The compound dilutions are further diluted in assay medium and added to the cell plates.

3. Stimulation and Incubation:

  • Recombinant human VEGF is added to the wells to stimulate VEGFR-2 signaling and induce cell proliferation.
  • The plates are incubated for a period of 48-72 hours at 37°C in a humidified incubator with 5% CO2.

4. Proliferation Measurement:

  • Cell proliferation is assessed using a metabolic assay, such as the addition of a tetrazolium salt (e.g., MTS or WST-1) or a resazurin-based reagent (e.g., CellTiter-Blue).
  • The absorbance or fluorescence is measured using a plate reader.

5. Data Analysis:

  • The results are expressed as a percentage of the vehicle-treated control.
  • The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated by fitting the data to a four-parameter logistic equation.

Kinase Selectivity Profiling (Radiometric Assay Format)

This type of assay measures the ability of a compound to inhibit the enzymatic activity of a large panel of kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

1. Reagents and Materials:

  • A panel of purified recombinant kinases.
  • Specific peptide or protein substrates for each kinase.
  • [γ-33P]ATP (radiolabeled ATP).
  • Assay buffer containing appropriate salts, cofactors (e.g., MgCl2, MnCl2), and DTT.
  • This compound serially diluted in DMSO.
  • Filter plates (e.g., phosphocellulose or streptavidin-coated) for capturing the phosphorylated substrate.

2. Assay Procedure:

  • The kinase, substrate, and test compound (this compound) are combined in the wells of a microplate and pre-incubated.
  • The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-33P]ATP.
  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
  • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid or EDTA).

3. Substrate Capture and Washing:

  • An aliquot of the reaction mixture is transferred to a filter plate.
  • The phosphorylated substrate is captured on the filter membrane, while the unreacted [γ-33P]ATP is washed away.

4. Detection and Data Analysis:

  • A scintillant is added to the wells, and the amount of incorporated radiolabel is quantified using a scintillation counter.
  • The kinase activity in the presence of the inhibitor is calculated as a percentage of the activity in the vehicle (DMSO) control.
  • For compounds showing significant inhibition, IC50 values are determined by testing a range of concentrations and fitting the data to a dose-response curve.

Conclusion

This compound is a potent inhibitor of VEGFR-2 with a relatively selective kinase inhibition profile. Its primary mechanism of action involves the direct inhibition of VEGFR-2 autophosphorylation, leading to the suppression of downstream signaling pathways crucial for angiogenesis. While its clinical development for nAMD was halted due to a lack of efficacy, the detailed characterization of its target binding and selectivity provides a valuable case study for researchers in the field of kinase inhibitor drug discovery. The off-target activity on EGFR, and its clinical consequences, underscores the importance of comprehensive selectivity profiling in the early stages of drug development.

References

In Vitro Evaluation of Acrizanib in Human Umbilical Vein Endothelial Cell (HUVEC) Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of the in vitro assessment of Acrizanib, a tyrosine kinase inhibitor, using HUVEC models. It details the compound's mechanism of action, its effects on key angiogenic processes, and the experimental protocols for evaluation.

Introduction

This compound (formerly LHA510) is a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as neovascular age-related macular degeneration (nAMD) and tumor growth.[3][4] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR2, is a primary driver of angiogenesis.[5][6] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and widely used in vitro model to study the molecular mechanisms of angiogenesis and to evaluate the efficacy of anti-angiogenic compounds like this compound.[1][2][7] In VEGF-stimulated HUVECs, this compound has been shown to effectively blunt key angiogenic events, including proliferation, migration, and the formation of capillary-like structures.[1][2][7]

Mechanism of Action: Targeting the VEGFR2 Signaling Cascade

This compound functions by specifically binding to the intracellular tyrosine kinase domain of VEGFR2, inhibiting its phosphorylation and subsequently blocking downstream signaling pathways.[1] Upon binding of its ligand, VEGF, VEGFR2 undergoes autophosphorylation at multiple sites, which triggers a cascade of intracellular events promoting endothelial cell survival, proliferation, and migration.[6][7] this compound has been demonstrated to inhibit this multi-site phosphorylation of VEGFR2 to varying degrees in VEGF-treated HUVECs.[1][2][7] This action effectively halts the activation of critical downstream pathways essential for angiogenesis.[1][2][7]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding pVEGFR2 Phosphorylated VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) pVEGFR2->Downstream Activation Angiogenesis Angiogenic Responses: • Proliferation • Migration • Tube Formation Downstream->Angiogenesis This compound This compound This compound->pVEGFR2 Inhibition G A 1. Seed HUVECs in 96-well plate B 2. Incubate 24 hours A->B C 3. Add VEGF and/or This compound B->C D 4. Incubate 24-48 hours C->D E 5. Add CCK8 Reagent & Incubate D->E F 6. Measure Absorbance at 450 nm E->F G A 1. Grow HUVECs to confluent monolayer B 2. Create linear scratch with pipette tip A->B C 3. Wash to remove debris B->C D 4. Add treatment media (VEGF +/- this compound) C->D E 5. Image scratch at T=0 and subsequent time points D->E F 6. Analyze wound closure rate over time E->F G A 1. Coat 96-well plate with Matrigel B 2. Polymerize Matrigel at 37°C A->B C 3. Seed HUVECs with VEGF +/- this compound B->C D 4. Incubate for 4-18 hours C->D E 5. Image tube networks with microscope D->E F 6. Quantify branch points and tube length E->F

References

Preclinical Safety and Toxicology of Acrizanib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrizanib (formerly LHA510) is a small molecule tyrosine kinase inhibitor designed as a potent antagonist of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Developed initially as a topical ophthalmic solution for neovascular age-related macular degeneration (nAMD), its mechanism of action centers on the inhibition of VEGFR-2 phosphorylation, a critical step in the signaling cascade that promotes angiogenesis.[1] While clinical development for nAMD was discontinued due to insufficient efficacy, preclinical data suggested a favorable safety profile.[1][3] This technical guide provides a comprehensive overview of the publicly available preclinical safety and toxicology data for this compound.

Mechanism of Action: VEGFR-2 Inhibition

This compound exerts its pharmacological effect by binding to the intracellular domain of VEGFR-2, thereby inhibiting its phosphorylation and blocking downstream signaling pathways.[1] This interruption of the VEGF signaling cascade is crucial in preventing pathological neovascularization, a hallmark of conditions like nAMD. The binding of VEGF-A to VEGFR-2 typically triggers a cascade of events including proliferation, migration, and tube formation of endothelial cells, all of which are blunted by this compound.[1]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras P PI3K PI3K VEGFR2->PI3K P This compound This compound This compound->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation

Figure 1: this compound's Inhibition of the VEGFR-2 Signaling Pathway.

Preclinical Safety Profile

Publicly available literature describes this compound as having a "favorable tolerability, safety, and metabolic profile" in preclinical studies.[1] Intravitreal injection in mouse models of oxygen-induced retinopathy (OIR) and choroidal neovascularization (CNV) did not show a considerable impact on physiological angiogenesis and retinal thickness, suggesting a good local tolerance in the eye.[1]

Acute Toxicity

Specific quantitative data for acute toxicity studies (e.g., LD50) are not publicly available.

Repeat-Dose Toxicity

Detailed repeat-dose toxicity studies in various species are a standard component of preclinical safety assessment. While mentioned as favorable, specific findings, including No-Observed-Adverse-Effect-Levels (NOAELs), from these studies on this compound have not been published in the reviewed literature.

Safety Pharmacology

A core battery of safety pharmacology studies typically assesses the effects of a drug candidate on the central nervous, cardiovascular, and respiratory systems. No specific data from dedicated safety pharmacology studies for this compound are available in the public domain.

Genotoxicity

A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of a new chemical entity. The results of such assays for this compound have not been publicly disclosed.

Carcinogenicity

Carcinogenicity studies are long-term studies, typically conducted if the intended clinical use of a drug is chronic. Given the development stage of this compound, it is unlikely that full carcinogenicity studies have been completed or reported.

Reproductive and Developmental Toxicology

Studies on fertility, embryo-fetal development, and pre- and post-natal development are crucial for drugs that may be used in women of childbearing potential. No data from reproductive and developmental toxicology studies for this compound are publicly available.

Ocular Safety and Toxicology

Preclinical and clinical observations have highlighted the importance of ocular safety for this compound. In a Phase 2 clinical trial of a topical formulation, a notable adverse event was a reversible corneal haze observed in 21 of 46 patients, which resolved upon cessation of treatment.[3][4] This finding underscores the importance of local tolerance for ophthalmic drug candidates.

Experimental Protocols

Detailed experimental protocols for the pivotal preclinical toxicology studies of this compound are not available in the public domain. Below is a generalized workflow for a preclinical repeat-dose toxicity study, as would be standard in the industry.

Preclinical_Tox_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase DoseSelection Dose Range Finding Studies Protocol Protocol Development (Species, Duration, Endpoints) DoseSelection->Protocol Dosing Test Article Administration (e.g., Daily Dosing) Protocol->Dosing Monitoring Clinical Observations, Body Weight, Food Consumption Dosing->Monitoring Necropsy Gross Necropsy & Organ Weight Analysis Dosing->Necropsy ClinPath Clinical Pathology (Hematology, Clinical Chemistry) Monitoring->ClinPath DataAnalysis Data Analysis & Interpretation ClinPath->DataAnalysis Histopath Histopathology Necropsy->Histopath Histopath->DataAnalysis Report Final Study Report (NOAEL Determination) DataAnalysis->Report

Figure 2: Generalized Workflow for a Preclinical Repeat-Dose Toxicity Study.

Data Summary Tables

Due to the limited availability of specific quantitative preclinical toxicology data in the public domain, the following tables summarize the available information.

Table 1: Summary of Preclinical Safety Findings for this compound

Study TypeSpeciesKey FindingsCitation
General Safety ProfilePreclinical ModelsFavorable tolerability, safety, and metabolic profile reported.[1]
Ocular Safety (in vivo)MouseIntravitreal injection did not significantly impact physiological angiogenesis or retinal thickness.[1]

Table 2: Summary of Clinical Ocular Safety Findings for this compound

Study TypePopulationAdverse EventOutcomeCitation
Phase 2 Clinical TrialHuman (n=46)Corneal HazeReversible upon cessation of treatment.[3][4]

Conclusion

The available preclinical data for this compound suggests a generally favorable safety profile, particularly concerning systemic effects, with the primary safety concern identified in clinical trials being a reversible corneal haze associated with topical administration. However, a comprehensive assessment of the preclinical toxicology of this compound is limited by the lack of publicly available quantitative data from pivotal studies such as repeat-dose toxicity, genotoxicity, and reproductive toxicology. The information presented in this guide is based on the currently accessible scientific literature and does not represent a complete regulatory submission data package. Further disclosure of the comprehensive preclinical safety data would be necessary for a complete understanding of this compound's toxicological profile.

References

Acrizanib: A Technical Deep Dive into its Impact on Vascular Leakage and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrizanib (formerly LHA510) is a small molecule tyrosine kinase inhibitor with potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Developed initially as a potential topical treatment for neovascular age-related macular degeneration (nAMD), its journey through preclinical and clinical evaluation has provided valuable insights into its mechanism of action and its effects on pathological angiogenesis, vascular leakage, and inflammation. This technical guide synthesizes the available data on this compound, offering a detailed examination of its impact on key biological processes, comprehensive experimental protocols from pivotal studies, and a visualization of its underlying signaling pathways. While a phase 2 clinical trial for topical administration in nAMD did not meet its primary efficacy endpoints, the preclinical data underscores this compound's significant biological activity in modulating vascular permeability and inflammatory responses.[1][2] This document serves as a comprehensive resource for researchers in ophthalmology, angiogenesis, and inflammation, providing a detailed foundation for understanding the therapeutic potential and limitations of VEGFR2 inhibition in ocular diseases.

Introduction

Pathological angiogenesis, characterized by the abnormal growth of new blood vessels, is a hallmark of several debilitating ocular diseases, including nAMD and diabetic retinopathy. A key mediator of this process is Vascular Endothelial Growth Factor (VEGF), which, upon binding to its receptor VEGFR2 on endothelial cells, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and increased vascular permeability.[2] This heightened permeability, or vascular leakage, leads to fluid accumulation and tissue damage, contributing significantly to vision loss. Furthermore, these neovascular environments are often associated with a pronounced inflammatory response, involving the infiltration and activation of immune cells such as microglia and macrophages, which can exacerbate tissue damage.[2]

This compound is a potent and selective inhibitor of VEGFR2, designed to block the downstream signaling pathways activated by VEGF.[2] This guide provides a detailed analysis of the preclinical and clinical data surrounding this compound's effects on vascular leakage and inflammation.

Mechanism of Action: Targeting the VEGFR2 Signaling Pathway

This compound functions as a small molecule tyrosine kinase inhibitor that specifically targets the intracellular domain of VEGFR2.[2] By inhibiting the phosphorylation of VEGFR2 at multiple sites, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for angiogenesis and vascular permeability.[2][3]

The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK/ERK and PI3K-Akt pathways. These pathways collectively promote endothelial cell survival, proliferation, migration, and the disassembly of tight junctions, leading to increased vascular permeability. This compound's inhibition of VEGFR2 phosphorylation prevents the activation of these critical downstream effectors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_outcomes Cellular Outcomes VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds pVEGFR2 p-VEGFR2 (Phosphorylated) VEGFR2->pVEGFR2 Phosphorylation This compound This compound This compound->pVEGFR2 Inhibits PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Leakage Vascular Leakage pVEGFR2->Leakage Disrupts Tight Junctions PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK/ERK PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: this compound's mechanism of action targeting VEGFR2 signaling.

Preclinical Data: Impact on Vascular Leakage and Inflammation

This compound has demonstrated significant efficacy in reducing vascular leakage and inflammation in well-established murine models of ocular neovascularization: oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV).[2]

Reduction of Vascular Leakage

In the OIR mouse model, which mimics aspects of retinopathy of prematurity, this compound treatment led to a marked decrease in vascular leakage as measured by the Evans Blue dye assay.[2] Furthermore, in vitro studies using human umbilical vein endothelial cells (HUVECs) showed that this compound reversed the VEGF-induced downregulation of the tight junction proteins Claudin-1 and ZO-1, providing a molecular basis for its effect on vascular permeability.[2]

Table 1: Quantitative Analysis of this compound's Effect on Vascular Leakage

Model/Assay Parameter Measured Control/Vehicle Group This compound-Treated Group Fold Change/Percentage Reduction p-value
OIR Mouse Model Evans Blue Dye Extravasation (relative units)~2.5~1.5~40% reduction< 0.01
HUVECs (in vitro) Claudin-1 Protein Expression (relative to control)VEGF-treated: ~0.5VEGF + this compound: ~1.0~100% increase vs. VEGF< 0.01
HUVECs (in vitro) ZO-1 Protein Expression (relative to control)VEGF-treated: ~0.6VEGF + this compound: ~1.1~83% increase vs. VEGF< 0.01

Data synthesized from graphical representations in the primary preclinical study.

Attenuation of Inflammation

This compound treatment significantly reduced the infiltration of inflammatory cells in both the OIR and CNV models. Specifically, there was a decrease in the number of Iba1-positive microglia/macrophages, CD68-positive activated macrophages, and CD45-positive leukocytes in the neovascular lesions of this compound-treated animals.[2] This anti-inflammatory effect was further supported by the observed reduction in the protein expression of the pro-inflammatory cytokines TNF-α and IL-1β in the retina and choroid.[2]

Table 2: Quantitative Analysis of this compound's Effect on Inflammation

Model Parameter Measured Control/Vehicle Group (relative units) This compound-Treated Group (relative units) Percentage Reduction p-value
OIR Mouse Model Iba1+ cells/lesion area~120~60~50%< 0.001
OIR Mouse Model CD68+ cells/lesion area~80~40~50%< 0.001
OIR Mouse Model CD45+ cells/lesion area~100~50~50%< 0.001
OIR Mouse Model TNF-α protein expression~2.0~1.2~40%< 0.01
OIR Mouse Model IL-1β protein expression~1.8~1.0~44%< 0.01
CNV Mouse Model Iba1+ cells/lesion area~150~80~47%< 0.001
CNV Mouse Model CD68+ cells/lesion area~100~50~50%< 0.001
CNV Mouse Model CD45+ cells/lesion area~120~60~50%< 0.001
CNV Mouse Model TNF-α protein expression~1.5~0.8~47%< 0.01
CNV Mouse Model IL-1β protein expression~1.7~1.0~41%< 0.01

Data synthesized from graphical representations in the primary preclinical study.

Clinical Trial Data

A phase 2, multicenter, randomized, double-masked, vehicle-controlled proof-of-concept study was conducted to evaluate the efficacy of topical this compound (LHA510) in patients with nAMD. The primary outcome was the number of patients requiring rescue anti-VEGF (ranibizumab) therapy over 12 weeks. The study did not meet its primary endpoint, with 75.8% of patients in the this compound group requiring rescue compared to 67.6% in the placebo group.[1] Secondary outcomes, including changes in central subfield thickness and visual acuity, also did not show a significant difference between the groups.[1]

Table 3: Key Outcomes of the Phase 2 Clinical Trial of Topical this compound (LHA510)

Outcome Measure This compound (LHA510) Group Placebo Group p-value
Patients Requiring Rescue by Day 84 25 of 33 (75.8%)25 of 37 (67.6%)0.8466
Mean Change in Central Subfield Thickness (μm) from Baseline to Day 84 Data not specified in abstractData not specified in abstractNot significant
Mean Change in Visual Acuity (letters) from Baseline to Day 84 Data not specified in abstractData not specified in abstractNot significant

Detailed Experimental Protocols

Oxygen-Induced Retinopathy (OIR) Mouse Model

OIR_Workflow P7 P7: C57BL/6J mice and dams placed in 75% oxygen P12 P12: Return to room air (relative hypoxia) P7->P12 Intravitreal Intravitreal injection of This compound or vehicle P12->Intravitreal P17 P17: Euthanasia and retinal harvesting Intravitreal->P17 Analysis Analysis: - Evans Blue Assay - Immunofluorescence - Western Blot P17->Analysis Immunofluorescence_Workflow Fixation Fixation of retinal/choroidal flat mounts (e.g., 4% PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking with serum (e.g., goat serum) Permeabilization->Blocking PrimaryAb Incubation with primary antibodies: - Anti-Iba1 (microglia/macrophages) - Anti-CD68 (activated macrophages) - Anti-CD45 (leukocytes) Blocking->PrimaryAb SecondaryAb Incubation with fluorescently labeled secondary antibodies PrimaryAb->SecondaryAb Mounting Mounting with DAPI-containing medium SecondaryAb->Mounting Imaging Confocal Microscopy Mounting->Imaging

References

Methodological & Application

Application Notes and Protocols: Acrizanib for In Vivo Mouse Oxygen-Induced Retinopathy (OIR) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxygen-Induced Retinopathy (OIR) in mice is a robust and highly utilized preclinical model that recapitulates many aspects of ischemic retinopathies in humans, such as retinopathy of prematurity and proliferative diabetic retinopathy. This model is characterized by a biphasic process of initial vessel regression (vaso-obliteration) in response to hyperoxia, followed by hypoxia-driven pathological neovascularization upon return to normoxic conditions. These application notes provide a detailed protocol for utilizing the mouse OIR model to evaluate the therapeutic potential of Acrizanib, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This compound has shown promise in reducing pathological neovascularization, inflammation, and vascular leakage in preclinical models of retinal disease.[1][2][3][4]

Mechanism of Action: this compound

This compound is a tyrosine kinase inhibitor that specifically targets VEGFR2, a key mediator of angiogenesis.[3][4] By binding to the intracellular domain of VEGFR2, this compound inhibits its phosphorylation, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation, which are all critical steps in the formation of new blood vessels.[3][4]

This compound Signaling Pathway

Acrizanib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 (Phosphorylated) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation This compound This compound This compound->P_VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Promotes OIR_Workflow P7 P7: Place pups in 75% Oxygen P12 P12: Return to Room Air (Normoxia) P7->P12 5 days Injection P12: Intravitreal Injection (this compound or Vehicle) P12->Injection P17 P17: Peak Neovascularization Injection->P17 5 days Analysis Analysis: - Retinal Flat Mounts - Quantify NV & Avascular Area - Assess Vascular Leakage P17->Analysis

References

Application Notes and Protocols for Acrizanib in Laser-Induced Choroidal Neovascularization (CNV) Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrizanib (formerly LHA510) is a small molecule tyrosine kinase inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] It has been investigated for its therapeutic potential in ocular neovascular diseases, such as neovascular age-related macular degeneration (nAMD).[1][4] The laser-induced choroidal neovascularization (CNV) mouse model is a well-established preclinical model that mimics key aspects of nAMD, providing a valuable platform for evaluating the efficacy of anti-angiogenic agents like this compound.[1][5] These application notes provide a comprehensive overview of the use of this compound in this model, including its mechanism of action, experimental protocols, and key efficacy data.

Mechanism of Action

This compound exerts its anti-angiogenic effects by selectively inhibiting the phosphorylation of VEGFR2.[1] Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels. In pathological conditions like CNV, overexpression of VEGF leads to abnormal and leaky blood vessel growth in the choroid, which can cause vision loss.

Upon binding of VEGF to its receptor, VEGFR2, on endothelial cells, the receptor undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, as well as increased vascular permeability.[6] this compound, by blocking the initial phosphorylation of VEGFR2, effectively inhibits these downstream signaling events, thereby suppressing the key processes involved in CNV formation.[1]

Signaling Pathway

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Permeability Vascular Permeability PKC->Permeability Proliferation Cell Proliferation & Migration Akt->Proliferation MAPK->Proliferation This compound This compound This compound->pVEGFR2 Inhibits

Caption: VEGF/VEGFR2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in the laser-induced CNV mouse model and in in vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: In Vivo Efficacy of this compound in Laser-Induced CNV Mouse Model

ParameterControl Group (Vehicle)This compound-treated GroupPercentage InhibitionReference
CNV Lesion Area (relative units)IncreasedSignificantly Reduced99% (mouse), 94% (rat)[2]
Vascular LeakageIncreasedSignificantly ReducedData not quantified[1]
Iba1+ cells (microglia/macrophages)IncreasedSignificantly ReducedData not quantified[1]
CD68+ cells (activated microglia/macrophages)IncreasedSignificantly ReducedData not quantified[1]
CD45+ cells (leukocytes)IncreasedSignificantly ReducedData not quantified[1]
TNF-α protein expressionIncreasedSignificantly ReducedData not quantified[1]
IL-1β protein expressionIncreasedSignificantly ReducedData not quantified[1]

Table 2: In Vitro Effects of this compound on VEGF-treated HUVECs

ParameterControl GroupVEGF-treatedVEGF + this compoundReference
Cell Proliferation (CCK8 assay)BaselineIncreasedInhibited[1]
Cell Migration (Transwell assay)BaselineIncreasedInhibited[1]
Tube FormationBaselineIncreasedInhibited[1]
p-VEGFR2 levelsBaselineIncreasedInhibited[1]

Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) in Mice

This protocol describes the standard procedure for inducing CNV in mice using a laser photocoagulator.[5][7]

Materials:

  • C57BL/6J mice (8-10 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Tropicamide (1%) and phenylephrine (2.5%) for pupil dilation

  • Slit-lamp laser photocoagulator with an argon green laser

  • Cover slip

  • Gonioscopic solution (e.g., methylcellulose)

Procedure:

  • Anesthetize the mice according to approved institutional animal care protocols.

  • Dilate the pupils of the mice by applying one drop of 1% tropicamide and 2.5% phenylephrine to the cornea.

  • Place a small amount of gonioscopic solution on the cornea to keep it moist and to provide a clear view of the fundus.

  • Position the mouse in front of the slit lamp and use a cover slip held gently on the cornea as a contact lens to flatten the cornea and visualize the retina.

  • Deliver four laser spots (50 µm spot size, 100 ms duration, 150-200 mW power) around the optic nerve using the argon green laser. A bubble formation at the time of the laser burn indicates a successful rupture of Bruch's membrane, which is essential for CNV development.[8]

  • Monitor the animals for recovery from anesthesia.

Administration of this compound

This compound can be administered via intravitreal injection in the mouse model.

Materials:

  • This compound solution (concentration to be determined based on the study design)

  • 33-gauge Hamilton syringe

  • Microscope for visualization

Procedure:

  • Anesthetize the mice as described previously.

  • Under a microscope, carefully perform an intravitreal injection of this compound solution (typically 1 µL) into the vitreous cavity of the eye using a 33-gauge Hamilton syringe.

  • Be cautious to avoid injury to the lens and retina.

  • The timing of administration (e.g., immediately after laser induction, or at later time points) should be defined by the experimental design.

Evaluation of CNV

CNV can be evaluated using several methods, including fluorescein angiography and choroidal flat mounts.

3.1. Fluorescein Angiography (FA) FA is used to visualize vascular leakage from the CNV lesions in vivo.

Materials:

  • Fluorescein sodium (10%)

  • Fundus camera

Procedure:

  • Anesthetize the mice and dilate their pupils.

  • Inject fluorescein sodium intraperitoneally.

  • Capture images of the fundus at early and late phases after fluorescein injection using a fundus camera.

  • The area and intensity of fluorescein leakage from the CNV lesions can be quantified using image analysis software.

3.2. Choroidal Flat Mounts This ex vivo method allows for the direct visualization and quantification of the CNV lesion size.

Materials:

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4%)

  • Blocking buffer (e.g., PBS with Triton X-100 and bovine serum albumin)

  • Primary antibody (e.g., anti-CD31 for endothelial cells)

  • Fluorescently labeled secondary antibody

  • Mounting medium

  • Confocal microscope

Procedure:

  • Euthanize the mice at the desired time point after laser induction (e.g., day 7 or 14).

  • Enucleate the eyes and fix them in 4% paraformaldehyde.

  • Dissect the anterior segment and the retina to isolate the RPE-choroid-sclera complex.

  • Make radial incisions to flatten the choroid.

  • Perform immunofluorescence staining for endothelial cell markers (e.g., CD31) to visualize the neovascular tufts.

  • Image the choroidal flat mounts using a confocal microscope.

  • The area of the CNV lesions can be measured using image analysis software.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_evaluation Evaluation (Day 7-14) Animal_Model C57BL/6J Mice Anesthesia Anesthesia & Pupil Dilation Animal_Model->Anesthesia Laser Laser-Induced CNV (4 spots/eye) Anesthesia->Laser Treatment Intravitreal Injection (this compound or Vehicle) Laser->Treatment FA Fluorescein Angiography (Vascular Leakage) Treatment->FA Flat_Mount Choroidal Flat Mounts (CNV Area, Immunostaining) Treatment->Flat_Mount Analysis Data Analysis & Quantification FA->Analysis Flat_Mount->Analysis

Caption: Experimental workflow for evaluating this compound in the laser-induced CNV mouse model.

Conclusion

This compound has demonstrated significant efficacy in reducing pathological neovascularization, vascular leakage, and inflammation in the laser-induced CNV mouse model.[1] Its mechanism of action, centered on the inhibition of VEGFR2 phosphorylation, provides a strong rationale for its development as a therapeutic agent for neovascular ocular diseases. The protocols and data presented here offer a valuable resource for researchers and drug development professionals working in this field. While preclinical data is promising, it is important to note that clinical trials with topical administration of this compound did not show efficacy, potentially due to challenges in achieving therapeutic concentrations in the posterior segment of the eye.[9] Further research with different delivery methods, such as intravitreal injection, may be warranted.

References

Assessing the In Vitro Efficacy of Acrizanib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrizanib (LHA510) is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2][3] Dysregulation of the VEGFR2 signaling pathway is a critical factor in tumor progression and pathological neovascularization, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, focusing on its anti-angiogenic properties in Human Umbilical Vein Endothelial Cells (HUVECs), a widely used model system for studying angiogenesis. The following protocols cover key cellular processes involved in angiogenesis: cell viability and proliferation, cell migration, and tube formation, as well as the direct assessment of VEGFR2 phosphorylation.

Key Signaling Pathway: VEGFR2 in Angiogenesis

VEGF binding to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which collectively promote endothelial cell proliferation, migration, survival, and differentiation, all essential steps in the formation of new blood vessels. This compound exerts its anti-angiogenic effects by binding to the intracellular kinase domain of VEGFR2, thereby inhibiting its autophosphorylation and blocking the downstream signaling cascade.[2][4]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_this compound VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation This compound This compound This compound->P_VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Tube_Formation Tube Formation P_VEGFR2->Tube_Formation ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability and Proliferation Assay (CCK-8)

This protocol determines the effect of this compound on the viability and proliferation of HUVECs, particularly in the presence of VEGF, which stimulates endothelial cell growth. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to a colored formazan product.

Workflow:

CCK8_Workflow A Seed HUVECs in 96-well plate B Incubate for 24h A->B C Treat with this compound +/- VEGF B->C D Incubate for 24-48h C->D E Add CCK-8 Reagent D->E F Incubate for 1-4h E->F G Measure Absorbance at 450 nm F->G

Caption: Workflow for the CCK-8 cell viability and proliferation assay.

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete endothelial cell growth medium.[5]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • For cytotoxicity assessment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 nM).[2]

    • For proliferation inhibition assessment, pre-treat cells with different concentrations of this compound for 1-2 hours. Then, add VEGF to a final concentration of 10 ng/mL to stimulate proliferation.[2][6] Include appropriate controls (untreated, VEGF only, this compound only).

  • Incubation: Incubate the plate for another 24 to 48 hours.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated or VEGF-treated) cell viability.

Quantitative Data Summary:

Treatment GroupConcentrationIncubation TimeCell Viability (% of Control)
This compound (Cytotoxicity)0 nM24h100%
25 nM24hNo significant toxicity
50 nM24hNo significant toxicity
100 nM24hConcentration-dependent decrease
200 nM24hConcentration-dependent decrease
400 nM24hConcentration-dependent decrease
This compound + VEGF (Proliferation)50 nM this compound + 10 ng/mL VEGF24hSignificant inhibition of VEGF-induced proliferation

Note: The above data is a representative summary based on published findings.[2] Actual results may vary.

Cell Migration Assays

Cell migration is a crucial step in angiogenesis. The following are two standard methods to assess the effect of this compound on HUVEC migration.

This assay measures the ability of a sheet of cells to migrate and close a mechanically created "wound."

Workflow:

Scratch_Assay_Workflow A Grow HUVECs to confluence B Create a scratch with a pipette tip A->B C Wash to remove debris B->C D Add medium with this compound +/- VEGF C->D E Image at 0h D->E F Incubate and image at various time points (e.g., 12h, 24h) E->F G Measure wound closure F->G

Caption: Workflow for the wound healing (scratch) assay.

Protocol:

  • Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow to form a confluent monolayer.

  • Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh medium containing different concentrations of this compound. For stimulated migration, add VEGF (e.g., 40 ng/mL) to the medium.[7]

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12 and 24 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

This assay quantifies the chemotactic migration of cells through a porous membrane towards a chemoattractant.

Workflow:

Transwell_Assay_Workflow A Place Transwell inserts in a 24-well plate B Add chemoattractant (VEGF) to the lower chamber A->B C Seed HUVECs with this compound in the upper chamber B->C D Incubate for 4-8h C->D E Remove non-migrated cells from the upper surface D->E F Fix and stain migrated cells on the lower surface E->F G Count stained cells F->G

Caption: Workflow for the Transwell migration assay.

Protocol:

  • Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant, such as VEGF (e.g., 20 ng/mL), to the lower chamber.[8]

  • Cell Seeding: Resuspend HUVECs in serum-free or low-serum medium containing different concentrations of this compound and seed them into the upper chamber (e.g., 2 x 10⁵ cells/mL).[8]

  • Incubation: Incubate the plate at 37°C for 4-8 hours.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.

  • Quantification: Count the number of stained, migrated cells in several microscopic fields.

Quantitative Data Summary (Representative):

AssayTreatmentVEGF ConcentrationThis compound ConcentrationObservation
Scratch AssayVEGF-stimulated migration40 ng/mL50 nMSignificant reduction in wound closure rate
Transwell AssayVEGF-induced chemotaxis20 ng/mL50 nMSignificant decrease in the number of migrated cells
Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract, such as Matrigel.

Workflow:

Tube_Formation_Workflow A Coat wells with Matrigel B Incubate to allow polymerization A->B C Seed HUVECs with this compound +/- VEGF B->C D Incubate for 4-18h C->D E Image tube formation D->E F Quantify tube length and branch points E->F

Caption: Workflow for the tube formation assay.

Protocol:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well or 48-well plate with a thin layer (e.g., 50-100 µL).[9][10]

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.[10][11]

  • Cell Seeding: Seed HUVECs (e.g., 1.5 x 10⁴ cells/well for a 96-well plate) onto the Matrigel-coated wells in medium containing different concentrations of this compound, with or without a stimulant like VEGF.[12]

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging: Observe and capture images of the tube-like structures using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Quantitative Data Summary (Representative):

ParameterControl (VEGF)This compound (50 nM) + VEGF
Total Tube Length+++++
Number of Junctions+++++
Number of Loops++++
(+ symbols indicate a qualitative measure of formation, with ++++ being robust and + being minimal)
Western Blot Analysis of VEGFR2 Phosphorylation

This protocol is used to directly assess the inhibitory effect of this compound on the autophosphorylation of VEGFR2 in response to VEGF stimulation.

Workflow:

Western_Blot_Workflow A Starve HUVECs B Pre-treat with this compound A->B C Stimulate with VEGF B->C D Lyse cells and collect protein C->D E SDS-PAGE and transfer to membrane D->E F Probe with primary antibodies (p-VEGFR2, total VEGFR2, loading control) E->F G Incubate with secondary antibody F->G H Detect and quantify bands G->H

Caption: Workflow for Western blot analysis of VEGFR2 phosphorylation.

Protocol:

  • Cell Culture and Starvation: Grow HUVECs to near confluence and then starve them in serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.[6]

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175 or Tyr1214) at a dilution of 1:1000.[13]

    • After washing, incubate with an HRP-conjugated secondary antibody.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control like GAPDH or β-actin.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated VEGFR2.

Quantitative Data Summary (Representative):

Treatmentp-VEGFR2 (Tyr1175) Level (relative to total VEGFR2)
Untreated ControlBaseline
VEGF (10 ng/mL)Significant Increase
This compound (50 nM) + VEGF (10 ng/mL)Significantly Reduced vs. VEGF alone

This compound Kinase Selectivity

This compound is a potent inhibitor of VEGFR2 with an IC₅₀ of 17.4 nM.[14] While highly selective, it also demonstrates inhibitory activity against a limited number of other kinases at a concentration of 1 µM.[1] Understanding this selectivity profile is crucial for interpreting in vitro results and predicting potential off-target effects.

Kinase Inhibition Profile of this compound (1 µM):

Kinase TargetRemaining Activity
VEGFR2 ≤10%
VEGFR1≤10%
VEGFR3≤10%
CSF1R≤10%
Kit≤10%
PDGFRα≤10%
PDGFRβ≤10%
Fms (soluble VEGFR1)≤10%
DDR1≤10%
DDR2≤10%
TIE1≤10%
ABL1 (nonphosphorylated)≤10%

Data represents a summary of kinases with ≤10% remaining activity when screened with 1 µM this compound.[1][14] This is not an exhaustive list of all kinases tested.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro assessment of this compound's efficacy as a VEGFR2 inhibitor. By employing a combination of cell-based functional assays and direct biochemical analysis of target phosphorylation, researchers can obtain robust and reproducible data to characterize the anti-angiogenic properties of this compound. Consistent and careful execution of these methodologies is essential for generating high-quality data to support preclinical drug development efforts.

References

Acrizanib for Laboratory Research: A Guide to Solution Preparation and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrizanib, also known as LHA510, is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2][3][4] Its targeted action on the VEGFR2 signaling pathway makes it a valuable tool for in vitro and in vivo studies related to angiogenesis, neovascularization, and associated pathologies. This document provides detailed application notes and protocols for the preparation and use of this compound in a laboratory setting, designed to ensure accurate and reproducible experimental outcomes.

Chemical and Physical Properties

This compound is a solid, white to yellow powder.[5] Understanding its fundamental properties is crucial for accurate solution preparation and storage.

PropertyValueSource
Molecular Formula C₂₀H₁₈F₃N₇O₂[4][5][6]
Molecular Weight 445.40 g/mol [5][6]
CAS Number 1229453-99-9[4][5]
Appearance White to yellow solid[5]
Solubility Soluble in DMSO[4]

Mechanism of Action: Targeting the VEGFR2 Signaling Pathway

This compound functions by specifically binding to the intracellular domain of VEGFR2, thereby inhibiting its phosphorylation and blocking downstream signaling cascades.[1] This targeted inhibition of VEGFR2 phosphorylation has been shown to suppress endothelial cell proliferation, migration, and tube formation, which are all critical events in the process of angiogenesis.[1][2]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation This compound This compound This compound->pVEGFR2 Inhibits Downstream Downstream Signaling pVEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Promotes Cell_Proliferation_Workflow Seed Seed HUVECs in 96-well plates Treat Treat with VEGF and different concentrations of this compound Seed->Treat Incubate Incubate for 24 hours Treat->Incubate Add_CCK8 Add CCK-8 solution Incubate->Add_CCK8 Incubate_2 Incubate Add_CCK8->Incubate_2 Measure Measure absorbance at 450 nm Incubate_2->Measure

References

Application Notes and Protocols for Intravitreal Injection of Acrizanib in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for intravitreal injection of Acrizanib in mice. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the experimental workflow and the targeted signaling pathway.

Introduction

This compound is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR2).[1][2] By inhibiting VEGFR2 phosphorylation, this compound effectively blunts downstream signaling pathways associated with angiogenesis, making it a promising therapeutic agent for ocular neovascular diseases.[1][3] Preclinical studies in mouse models of oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV) have demonstrated its efficacy in reducing pathological neovascularization, vascular leakage, and inflammation.[1][3] This document outlines the methodology for administering this compound via intravitreal injection in mice to study its effects on ocular angiogenesis.

Quantitative Data Summary

The following table summarizes the quantitative data from studies investigating the effects of intravitreal this compound in mouse models.

ParameterMouse ModelThis compound ConcentrationInjection VolumeKey FindingsReference
Pathological NeovascularizationOxygen-Induced Retinopathy (OIR)Not specified in abstract0.5 µLSignificant reduction in pathological retinal neovascularization.[1]
Pathological NeovascularizationLaser-Induced Choroidal Neovascularization (CNV)10 µM1 µLSignificant attenuation of CNV.[1]
Vascular LeakageOxygen-Induced Retinopathy (OIR)Not specified in abstract0.5 µLReduced vascular leakage.[1]
InflammationOIR and CNVNot specified in abstract0.5 µL / 1 µLReduced inflammation associated with neovascularization.[1]
Physiological AngiogenesisC57BL/6J Newborn MiceNot specified in abstract0.5 µLNo considerable impact on physiological retinal vascular development.[1]
Retinal ThicknessC57BL/6J Newborn MiceNot specified in abstract0.5 µLNo considerable impact on retinal thickness.[1]

Experimental Protocols

This section provides a detailed protocol for the intravitreal injection of this compound in mice. This protocol synthesizes best practices from published literature.

Materials:

  • This compound solution (desired concentration, e.g., 10 µM)

  • Vehicle control (e.g., DMSO solution)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Topical proparacaine hydrochloride (0.5%)

  • Povidone-iodine solution (5%)

  • Sterile saline solution

  • Microsyringe (e.g., Hamilton syringe)

  • 33-gauge sterile needles

  • Dissecting microscope

  • Heating pad

  • Sterile gauze and cotton swabs

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic cocktail via intraperitoneal injection. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the anesthetized mouse on a heating pad to maintain body temperature throughout the procedure.

  • Ocular Surface Preparation:

    • Under a dissecting microscope, apply one drop of topical proparacaine hydrochloride (0.5%) to the cornea of the eye to be injected for local anesthesia.

    • Gently clean the ocular surface and surrounding periocular area with a cotton swab soaked in 5% povidone-iodine solution.

    • After 1-2 minutes, rinse the eye with sterile saline solution to remove excess povidone-iodine.

  • Intravitreal Injection:

    • Load the microsyringe with the desired volume of this compound solution (e.g., 0.5 µL or 1 µL).[1] Ensure there are no air bubbles in the syringe.

    • Gently proptose the eye by applying light pressure on the surrounding eyelids with sterile forceps or fingers.

    • Using a 33-gauge needle attached to the microsyringe, carefully insert the needle through the sclera into the vitreous cavity, approximately 1-2 mm posterior to the limbus.[1] The needle should be aimed towards the posterior pole of the eye, avoiding the lens.

    • Slowly inject the solution into the vitreous.

    • Hold the needle in place for 10-15 seconds after injection to minimize reflux of the solution upon withdrawal.

    • Slowly withdraw the needle.

  • Post-Injection Care:

    • Apply a topical antibiotic ointment to the injected eye to prevent infection.

    • Monitor the animal until it has fully recovered from anesthesia. Place the mouse in a clean cage with easy access to food and water.

    • Observe the animal for any signs of distress, inflammation, or infection in the days following the procedure.

Visualizations

Signaling Pathway

This compound functions by inhibiting the phosphorylation of VEGFR2, a key receptor in the VEGF signaling pathway that promotes angiogenesis.[1][2]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 (Phosphorylated) VEGFR2->pVEGFR2 Dimerization & Autophosphorylation This compound This compound This compound->pVEGFR2 Inhibits PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Proliferation Endothelial Cell Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability

Caption: VEGF-A binds to VEGFR2, leading to its phosphorylation and the activation of downstream pathways that promote angiogenesis. This compound inhibits this phosphorylation step.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the intravitreal injection of this compound in mice.

Intravitreal_Injection_Workflow Start Start Anesthesia 1. Animal Anesthesia (e.g., Ketamine/Xylazine) Start->Anesthesia OcularPrep 2. Ocular Surface Preparation (Proparacaine, Povidone-Iodine) Anesthesia->OcularPrep Injection 3. Intravitreal Injection (0.5-1 µL this compound, 33G Needle) OcularPrep->Injection PostOp 4. Post-Injection Care (Antibiotic Ointment) Injection->PostOp Recovery 5. Animal Recovery & Monitoring PostOp->Recovery Analysis 6. Endpoint Analysis (e.g., Imaging, Histology) Recovery->Analysis End End Analysis->End

Caption: Experimental workflow for intravitreal injection of this compound in mice, from animal preparation to endpoint analysis.

References

Application of Acrizanib in Human Umbilical Vein Endothelial Cells: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrizanib (LHA510) is a potent small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2][3] In vitro studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that this compound effectively blunts angiogenic processes such as proliferation, migration, and tube formation induced by VEGF.[1][2][3] These effects are attributed to its ability to inhibit the phosphorylation of multiple tyrosine residues on VEGFR2, thereby blocking downstream signaling pathways.[1][2] This document provides a detailed overview of the application of this compound in HUVECs, including quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative effects of this compound on various angiogenic processes in HUVECs. The data is compiled from studies using a non-cytotoxic concentration of 50 nM this compound in the presence of a VEGF stimulus.[2]

Assay Parameter Measured Condition Result Reference
Cytotoxicity Cell Viability50 nM this compound (24h)Non-cytotoxic[2]
Proliferation Cell Proliferation (CCK8)VEGF + 50 nM this compoundInhibition of VEGF-induced proliferation[2]
Proliferation PCNA ExpressionVEGF + 50 nM this compoundDecreased expression[2]
Migration Cell Migration (Transwell)VEGF + 50 nM this compoundInhibition of VEGF-induced migration[2]
Tube Formation Tube-like StructuresVEGF + 50 nM this compoundInhibition of VEGF-induced tube formation[2]
Target Phosphorylation Site Condition Effect of this compound Reference
VEGFR2Tyrosine 951 (Tyr951)VEGF StimulationInhibition of Phosphorylation[1]
VEGFR2Tyrosine 996 (Tyr996)VEGF StimulationInhibition of Phosphorylation[1]
VEGFR2Tyrosine 1059 (Tyr1059)VEGF StimulationInhibition of Phosphorylation[1]
VEGFR2Tyrosine 1175 (Tyr1175)VEGF StimulationInhibition of Phosphorylation[1]
VEGFR2Tyrosine 1214 (Tyr1214)VEGF StimulationInhibition of Phosphorylation[1]

Signaling Pathways

This compound exerts its anti-angiogenic effects by targeting the VEGFR2 signaling cascade. Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates at multiple tyrosine residues, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound, by inhibiting this initial phosphorylation, effectively blocks these downstream pathways.

This compound's Mechanism of Action in HUVECs cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 Phosphorylated VEGFR2 (Tyr951, Tyr996, Tyr1059, Tyr1175, Tyr1214) VEGFR2->pVEGFR2 Autophosphorylation This compound This compound This compound->pVEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, ERK) pVEGFR2->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Promotes

Caption: this compound inhibits VEGF-induced angiogenesis by blocking VEGFR2 phosphorylation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on HUVECs.

HUVEC Cell Culture

HUVEC Cell Culture Workflow start Start: Thaw cryopreserved HUVECs culture Culture in Endothelial Growth Medium (e.g., EGM-2) at 37°C, 5% CO2 start->culture passage Passage cells at 80-90% confluency (e.g., using Trypsin-EDTA) culture->passage passage->culture Continue culturing use Use cells for experiments at low passage numbers (P3-P6) passage->use

Caption: Standard workflow for culturing Human Umbilical Vein Endothelial Cells.

Protocol:

  • Thawing: Rapidly thaw a cryovial of HUVECs in a 37°C water bath.

  • Seeding: Transfer the cells to a T-75 flask containing pre-warmed endothelial cell growth medium (e.g., EGM-2) supplemented with growth factors.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Medium Change: Replace the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using a brief incubation with Trypsin-EDTA, and re-seed into new flasks at a sub-cultivation ratio of 1:3 to 1:5.

  • Experimental Use: Use HUVECs at low passages (typically between 3 and 6) for all experiments to ensure consistent biological responses.

Cell Viability Assay (CCK8 Assay)

Protocol:

  • Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 nM).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Cell Proliferation Assay

Protocol:

  • Seeding and Starvation: Seed HUVECs in a 96-well plate as for the viability assay. Once attached, starve the cells in a basal medium (e.g., EBM-2) with 0.5% FBS for 6-8 hours.

  • Treatment: Replace the starvation medium with medium containing VEGF (e.g., 10 ng/mL) with or without 50 nM this compound. Include a control group with basal medium only.

  • Incubation: Incubate for 24-48 hours.

  • Quantification: Assess cell proliferation using the CCK8 assay as described above, or by quantifying the expression of proliferation markers like PCNA via Western blotting.

Transwell Migration Assay

Protocol:

  • Chamber Preparation: Pre-coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel or fibronectin.

  • Cell Seeding: Seed starved HUVECs (5 x 10⁴ cells/well) in the upper chamber in basal medium.

  • Chemoattractant: In the lower chamber, add medium containing VEGF (e.g., 10 ng/mL) as a chemoattractant, with or without 50 nM this compound.

  • Incubation: Incubate for 6-12 hours at 37°C.

  • Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Tube Formation Assay

Tube Formation Assay Workflow start Start: Coat 96-well plate with Matrigel seed Seed HUVECs onto the Matrigel start->seed treat Treat with VEGF ± this compound seed->treat incubate Incubate for 6-12 hours treat->incubate image Image tube-like structures incubate->image quantify Quantify tube length and branch points image->quantify

Caption: Workflow for assessing in vitro angiogenesis using the tube formation assay.

Protocol:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Seed HUVECs (1.5 x 10⁴ cells/well) onto the Matrigel layer in basal medium.

  • Treatment: Add VEGF (e.g., 10 ng/mL) with or without 50 nM this compound to the wells.

  • Incubation: Incubate the plate for 6-12 hours at 37°C.

  • Visualization: Observe the formation of capillary-like structures using a phase-contrast microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Western Blotting for VEGFR2 Phosphorylation

Protocol:

  • Cell Lysis: After treatment with VEGF and/or this compound for a specified time (e.g., 5-15 minutes), wash HUVECs with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175, p-VEGFR2 Tyr951) and total VEGFR2.

  • Detection: After washing, incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound demonstrates significant anti-angiogenic activity in HUVECs by directly inhibiting the activation of VEGFR2. The provided data and protocols offer a comprehensive resource for researchers investigating the effects of this compound and similar VEGFR2 inhibitors in endothelial cell biology and for the development of novel anti-angiogenic therapies.

References

Application Notes and Protocols: Quantifying Vascular Leakage with Acrizanib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for quantifying the in vivo efficacy of Acrizanib in reducing vascular leakage. This compound is a potent, small molecule tyrosine kinase inhibitor that specifically targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), playing a crucial role in mitigating pathological angiogenesis and vascular hyperpermeability.[1][2]

Introduction to this compound and Vascular Leakage

Vascular leakage, the extravasation of fluid and macromolecules from blood vessels into surrounding tissues, is a hallmark of various pathological conditions, including neovascular age-related macular degeneration (nAMD), diabetic retinopathy, and cancer.[3] A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) pathway.[3] Specifically, the binding of VEGF-A to its receptor, VEGFR2, on endothelial cells triggers a signaling cascade that leads to the destabilization of cell-cell junctions and increased vascular permeability.[1][3]

This compound (formerly LHA510) is a selective inhibitor of VEGFR2.[1][2][4] By binding to the intracellular domain of VEGFR2, this compound inhibits its phosphorylation and subsequently blocks downstream signaling pathways.[1] This mechanism of action has been shown to effectively suppress pathological neovascularization, inflammation, and vascular leakage in preclinical models of ocular diseases.[1][5]

The following protocols provide detailed methodologies for quantifying the in vivo effects of this compound on vascular leakage using the widely accepted Evans Blue dye extravasation assay.

Signaling Pathway of this compound in Inhibiting VEGF-Induced Vascular Leakage

The diagram below illustrates the signaling pathway initiated by VEGF and the inhibitory action of this compound.

VEGF_Acrizanib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Src Src VEGFR2->Src This compound This compound This compound->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC eNOS eNOS PKC->eNOS VE_Cadherin VE-Cadherin Phosphorylation Src->VE_Cadherin NO Nitric Oxide eNOS->NO NO->VE_Cadherin Leakage Vascular Leakage VE_Cadherin->Leakage Promotes

Caption: this compound inhibits VEGF-A-induced vascular leakage by blocking VEGFR2 phosphorylation.

Experimental Protocols

In Vivo Vascular Leakage Assay: The Miles Assay

The Miles assay is a widely used in vivo technique to quantify vascular permeability.[6][7][8] It involves the intravenous injection of Evans Blue dye, which binds to serum albumin.[9] Subsequent intradermal injection of a permeability-inducing agent (e.g., VEGF) causes localized leakage of the dye-albumin complex into the surrounding tissue. The amount of extravasated dye is then quantified as a measure of vascular leakage.[6][7]

Materials:

  • This compound

  • Vehicle control for this compound

  • Recombinant Vascular Endothelial Growth Factor (VEGF)

  • Evans Blue dye (Sigma-Aldrich)

  • Phosphate-buffered saline (PBS)

  • Formamide

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Syringes and needles (various sizes)

  • Spectrophotometer or plate reader

Experimental Workflow:

Miles_Assay_Workflow A 1. Animal Preparation (e.g., Mouse) B 2. This compound/Vehicle Administration (e.g., Intravitreal Injection) A->B C 3. Intravenous Injection of Evans Blue Dye B->C D 4. Intradermal Injection of VEGF/PBS C->D E 5. Dye Circulation D->E F 6. Euthanasia and Tissue Harvest E->F G 7. Dye Extraction with Formamide F->G H 8. Spectrophotometric Quantification G->H

Caption: Workflow for the in vivo Miles Assay to quantify vascular leakage.

Procedure:

  • Animal Model: The protocol is optimized for use in mice (e.g., C57BL/6J).[1] All animal procedures should be performed in accordance with institutional guidelines.

  • This compound Administration: Administer this compound or its vehicle control to the experimental animals. The route of administration will depend on the specific research question (e.g., intravitreal injection for ocular studies).[1]

  • Anesthesia: Anesthetize the mice using an appropriate method.

  • Evans Blue Injection: Inject a 1% solution of Evans Blue dye in PBS intravenously (e.g., via the tail vein) at a dosage of 50 mg/kg.[10] Allow the dye to circulate for a designated period (e.g., 2 hours).[1]

  • Induction of Leakage (Optional for systemic leakage studies, required for localized leakage): For localized leakage studies, intradermally inject a controlled amount of a permeability-inducing agent like VEGF-A (e.g., 50 ng) into the skin of the flank or another appropriate site.[6] Inject an equivalent volume of PBS as a negative control in a contralateral site.[6]

  • Tissue Collection: After the designated circulation time, humanely euthanize the animals. Perfuse the circulatory system with PBS to remove intravascular dye.[11]

  • Dye Extraction: Carefully dissect the tissue of interest (e.g., retina, skin, tumor).[1][11] Weigh the tissue and place it in a known volume of formamide. Incubate at 55-60°C for 24-48 hours to extract the Evans Blue dye.[11][12]

  • Quantification: Centrifuge the formamide extracts to pellet any tissue debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.[9]

  • Data Analysis: Calculate the concentration of Evans Blue dye in each sample using a standard curve generated from known concentrations of the dye in formamide. Normalize the amount of extravasated dye to the tissue weight (e.g., µg of Evans Blue per mg of tissue).

Quantitative Data Summary

The following tables summarize representative quantitative data on the effect of this compound on vascular leakage.

Table 1: Effect of this compound on Retinal Vascular Leakage in a Mouse Model of Oxygen-Induced Retinopathy (OIR)

Treatment GroupEvans Blue Extravasation (µg/mg retina)Fold Change vs. OIR Control
Normal ControlData to be insertedData to be inserted
OIR + VehicleData to be inserted1.0
OIR + this compoundData to be insertedData to be inserted

Note: The specific quantitative data from preclinical studies with this compound would be inserted here. Studies have shown a significant decrease in Evans Blue dye extravasation in the retinas of this compound-treated OIR mice compared to the control group.[1]

Table 2: In Vitro Endothelial Permeability Assay

Treatment GroupFluorescein Extravasation (Fold Change vs. Control)
Control (no VEGF)1.0
VEGF-AData to be inserted
VEGF-A + this compoundData to be inserted

Note: In vitro studies using models such as human umbilical vein endothelial cells (HUVECs) can also be used to quantify the effect of this compound on endothelial barrier function.[1] These assays typically measure the passage of fluorescently labeled molecules across a confluent monolayer of endothelial cells.

Conclusion

This compound demonstrates significant potential in reducing pathological vascular leakage by inhibiting the VEGFR2 signaling pathway. The protocols outlined in these application notes provide robust and reproducible methods for quantifying the in vivo and in vitro efficacy of this compound and other anti-angiogenic and anti-permeability agents. These assays are essential tools for preclinical drug development and for elucidating the molecular mechanisms underlying vascular leakage in various diseases.

References

Application Notes: Immunofluorescence Staining to Evaluate Acrizanib Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acrizanib (formerly LHA510) is a small molecule tyrosine kinase inhibitor that specifically targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 induces receptor dimerization and autophosphorylation at multiple tyrosine residues, initiating a downstream signaling cascade that promotes angiogenesis—the formation of new blood vessels.[1][4] This process is critical in pathological conditions such as neovascular age-related macular degeneration (nAMD) and certain cancers.[2][5] this compound functions by binding to the intracellular kinase domain of VEGFR2, thereby inhibiting its phosphorylation and blocking the subsequent signaling pathways responsible for endothelial cell proliferation, migration, and tube formation.[1][6]

Immunofluorescence (IF) is a powerful technique to visualize and quantify the inhibitory effects of this compound at a cellular and tissue level. By using specific antibodies against the phosphorylated forms of VEGFR2 (p-VEGFR2), researchers can directly observe the reduction in receptor activation in response to this compound treatment. This document provides detailed protocols for immunofluorescence staining in both in vivo and in vitro models treated with this compound.

This compound's Mechanism of Action

This compound exerts its anti-angiogenic effects by directly inhibiting the activation of VEGFR2. The following diagram illustrates the signaling pathway and the point of inhibition by this compound.

Acrizanib_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds p_VEGFR2 Phosphorylated VEGFR2 VEGFR2->p_VEGFR2 Autophosphorylation Signaling Downstream Signaling (e.g., PLCγ, ERK, Akt) p_VEGFR2->Signaling Activates Angiogenesis Angiogenesis (Proliferation, Migration) Signaling->Angiogenesis Promotes This compound This compound This compound->p_VEGFR2 Inhibits

Caption: this compound inhibits VEGF-induced VEGFR2 autophosphorylation.

Data Presentation

Quantitative data from preclinical studies demonstrate this compound's efficacy in inhibiting neovascularization.

Table 1: In Vitro and In Vivo Efficacy of this compound

Parameter Model System Dosing/Concentration Result Reference
ED₅₀ Rodent CNV Model Once-daily topical 1.4% [3]
Twice-daily topical 1.0% [3]
Thrice-daily topical 0.5% [3]
Inhibition Mouse CNV Model Topical 99% inhibition [3]
Rat CNV Model Topical 94% inhibition [3]

| Kinase Specificity | Kinase Panel Screen | 1 µM this compound | ≤10% activity for 13 of 442 kinases |[3] |

Table 2: Summary of this compound's Effect on VEGFR2 Phosphorylation (Immunofluorescence)

Model System Target Protein Observation Conclusion Reference
Mouse OIR Model p-VEGFR2Tyr1173 Reduced fluorescence intensity in retinal endothelial cells (CD31+) after this compound treatment. This compound effectively inhibits VEGFR2 phosphorylation in vivo. [1]
Mouse CNV Model p-VEGFR2Tyr1173 Decreased co-localization of p-VEGFR2 with CD31+ cells in choroidal neovascular lesions. This compound suppresses VEGFR2 activation in pathological neovascularization. [1]

| VEGF-treated HUVECs | p-VEGFR2 | Inhibition of multisite phosphorylation. | this compound directly blocks VEGF-induced VEGFR2 activation in endothelial cells. |[1][2] |

Experimental Protocols

The following section provides detailed protocols for assessing this compound's effect on VEGFR2 phosphorylation using immunofluorescence.

Experimental Workflow Overview

The overall process involves treating the chosen biological model with this compound, preparing the sample, performing immunofluorescent staining, and analyzing the results via microscopy.

Experimental_Workflow cluster_model Model System in_vivo In Vivo Model (e.g., Mouse OIR/CNV) treatment Treatment (Vehicle vs. This compound) in_vivo->treatment in_vitro In Vitro Model (e.g., HUVECs) in_vitro->treatment sample_prep Sample Preparation (Tissue Sectioning / Cell Fixation) treatment->sample_prep staining Immunofluorescence Staining (Primary & Secondary Antibodies) sample_prep->staining imaging Microscopy & Imaging (Confocal / Epifluorescence) staining->imaging analysis Data Analysis (Intensity Quantification, Co-localization) imaging->analysis

Caption: General workflow for IF staining after this compound treatment.
Protocol 1: In Vivo Treatment and Tissue Preparation (Mouse Model)

This protocol is adapted from studies using mouse models of oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV).[1][2]

  • Animal Model: Utilize established protocols for OIR or CNV in mice.

  • This compound Administration: Administer this compound via intravitreal injection at the desired concentration and time point as determined by the study design. A vehicle-only injection should be used as a negative control.

  • Tissue Collection: At the study endpoint, humanely euthanize the animals and enucleate the eyes.

  • Fixation: Fix the whole eye in 4% paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS) for 1-2 hours at 4°C.

  • Cryoprotection: Remove the anterior segment and lens. Immerse the posterior eye cup in 15% sucrose in PBS, followed by 30% sucrose in PBS at 4°C until the tissue sinks.

  • Embedding: Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly. Store blocks at -80°C.

  • Sectioning: Cut 10-14 µm thick sections using a cryostat and mount them on charged microscope slides.[7] Allow slides to air dry before storage at -80°C.

Protocol 2: Immunofluorescence Staining of Tissue Sections

This is a general protocol that should be optimized for specific antibodies.

  • Rehydration: Bring slides to room temperature and rehydrate by washing with PBS for 5 minutes.

  • Permeabilization: Incubate sections with a permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS) for 10-15 minutes.[7][8]

  • Washing: Wash slides three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[7][8]

  • Primary Antibody Incubation: Aspirate the blocking buffer and apply the primary antibodies diluted in antibody dilution buffer. For co-staining, a cocktail of antibodies can be used.

    • Recommended Antibodies:

      • Rabbit anti-p-VEGFR2 (e.g., Tyr1175/1173)

      • Rat anti-CD31 (Endothelial cell marker)

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Apply fluorochrome-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Rat Alexa Fluor 594) diluted in antibody dilution buffer. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash slides three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: If desired, incubate with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes.

  • Final Wash: Rinse briefly in PBS.

  • Mounting: Mount coverslips using an anti-fade mounting medium. Seal the edges with nail polish and allow to dry.

  • Storage & Imaging: Store slides at 4°C, protected from light. Image using a confocal or epifluorescence microscope.

Protocol 3: In Vitro Treatment and Staining (HUVEC Model)

This protocol is based on in vitro experiments with Human Umbilical Vein Endothelial Cells (HUVECs).[1][2]

  • Cell Culture: Culture HUVECs on sterile glass coverslips (coated with poly-lysine or gelatin if necessary) until they reach the desired confluency.[9]

  • Serum Starvation: Before treatment, serum-starve the cells for 4-6 hours to reduce basal receptor activation.

  • This compound Pre-treatment: Incubate cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR2 phosphorylation.

  • Fixation: Immediately aspirate the medium and wash once with cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8]

  • Staining:

    • Wash the fixed cells three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with primary antibody (e.g., Rabbit anti-p-VEGFR2) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorochrome-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount, image, and analyze as described in Protocol 2.

Image Analysis and Interpretation

  • Qualitative Analysis: Visually inspect the fluorescence signal for p-VEGFR2. In this compound-treated samples, a marked reduction in signal intensity compared to the VEGF-stimulated control is expected.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity of p-VEGFR2 staining per cell or per area. Normalize the data to the vehicle-treated control.

  • Co-localization Analysis: In tissue sections, analyze the co-localization between the p-VEGFR2 signal and the endothelial cell marker (CD31) to confirm that the inhibition is occurring in the target cell type. Calculate a co-localization coefficient (e.g., Pearson's or Manders') to quantify the degree of overlap.

References

Troubleshooting & Optimization

Technical Support Center: Acrizanib for nAMD Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acrizanib, a selective VEGF receptor 2 (VEGFR2) tyrosine kinase inhibitor for research in neovascular age-related macular degeneration (nAMD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound's efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly LHA510) is a small molecule tyrosine kinase inhibitor that specifically targets the intracellular domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By binding to VEGFR2, this compound inhibits its phosphorylation, thereby blocking the downstream signaling pathways that lead to angiogenesis, vascular leakage, and inflammation, which are key pathological processes in nAMD.[1]

Q2: Why did topical this compound show low clinical efficacy in nAMD patients?

A phase 2 clinical trial (NCT02355028) investigating topical this compound for nAMD failed to demonstrate clinical efficacy.[2][3][4] The primary reason for this outcome was the insufficient concentration of this compound reaching the choroid and retina at the back of the eye following topical administration.[1][5] While the drug molecule itself shows potent anti-angiogenic activity in preclinical models, the topical delivery method did not provide adequate bioavailability to the target tissues.[1][6]

Q3: What evidence is there for this compound's potential efficacy with a different delivery method?

Preclinical studies using intravitreal injection of this compound have shown promising results. In mouse models of oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV), intravitreal this compound significantly reduced pathological neovascularization, inflammation, and vascular leakage.[1] These findings suggest that with an appropriate delivery system that ensures adequate concentration at the target site, this compound could be an effective therapeutic agent for nAMD.

Q4: What are the common reasons for observing low efficacy of anti-VEGF agents in nAMD models?

The mechanisms of resistance to anti-VEGF therapies in nAMD are complex and multifactorial.[7] Some potential reasons for observing low efficacy in experimental models include:

  • Activation of alternative pro-angiogenic pathways: The inhibition of VEGF can sometimes lead to the upregulation of other angiogenic factors.

  • Neovascular remodeling: Choroidal neovascularization (CNV) can mature and develop a more stable vessel structure that is less dependent on VEGF.[8]

  • Inflammation: Macrophages and other inflammatory cells can contribute to angiogenesis through VEGF-independent mechanisms.[8]

  • Inaccurate Diagnosis/Model Selection: In clinical settings, misdiagnosis of conditions like polypoidal choroidal vasculopathy (PCV) as typical nAMD can lead to apparent treatment resistance.[7] In research, the chosen animal model may not fully recapitulate the specific pathology being targeted.

Troubleshooting Guide for this compound Experiments

This guide provides solutions to common issues encountered during in vitro and in vivo experiments with this compound.

In Vitro Angiogenesis Assays (e.g., Tube Formation, Migration, Proliferation)
Observed Problem Potential Cause Troubleshooting Steps
High variability between replicate wells. Inconsistent cell seeding, uneven coating of extracellular matrix, or errors in compound dilution.Ensure a homogenous single-cell suspension before seeding. Allow extracellular matrix to solidify evenly. Prepare fresh serial dilutions of this compound for each experiment.
No or weak effect of this compound on endothelial cell function. Suboptimal drug concentration, inactive compound, or low VEGF stimulation.Perform a dose-response experiment to determine the optimal concentration of this compound. Verify the activity of the VEGF used to stimulate the cells. Ensure proper storage and handling of the this compound compound.
Unexpected cell toxicity at effective concentrations. Off-target effects of the compound or sensitivity of the cell line.Test a lower concentration range. Use a different endothelial cell type (e.g., primary HUVECs vs. a cell line). Perform a cell viability assay (e.g., MTT or LDH) in parallel.
In Vivo Animal Models (e.g., Laser-Induced CNV, OIR)
Observed Problem Potential Cause Troubleshooting Steps
Inconsistent CNV lesion size or OIR phenotype. Variability in laser application, inconsistent oxygen exposure, or animal strain differences.Standardize laser parameters (power, duration, spot size). Ensure precise and consistent oxygen concentration and timing in the OIR model. Use age- and weight-matched animals from the same genetic background.
Limited reduction in neovascularization with this compound treatment. Inadequate drug delivery to the retina/choroid, insufficient dosing frequency, or rapid drug clearance.Consider intravitreal injection for direct delivery. Optimize the formulation to enhance drug retention and bioavailability. Adjust the dosing regimen based on pharmacokinetic studies.
Evidence of ocular inflammation or toxicity. High drug concentration, formulation-related issues, or off-target effects.Perform a dose-escalation study to find a safe and effective dose. Evaluate the tolerability of the vehicle control. Conduct histological analysis to assess for any retinal toxicity.

Data Presentation

Summary of this compound Phase 2 Clinical Trial Results (NCT02355028)
Outcome Measure Topical this compound Group Placebo (Vehicle) Group P-value Reference
Patients Requiring Rescue by Day 8475.8% (25 of 33)67.6% (25 of 37)0.8466[2][4]
Summary of this compound Preclinical Efficacy
Animal Model Delivery Method Key Finding Reference
Mouse Laser-Induced CNVNot specified99% inhibition of CNV[6]
Rat Laser-Induced CNVNot specified94% inhibition of CNV[6]
Mouse OIR & CNVIntravitreal InjectionReduced pathological neovascularization, inflammation, and vascular leakage[1]

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Methodology:

  • Thaw extracellular matrix solution on ice and coat a 96-well plate.

  • Incubate the plate at 37°C for 1 hour to allow the gel to solidify.

  • Prepare a single-cell suspension of human umbilical vein endothelial cells (HUVECs) at a concentration of 1-2 x 10^4 cells per well in endothelial cell growth medium.

  • Add various concentrations of this compound and a vehicle control to the cell suspension. Include a positive control for angiogenesis inhibition (e.g., Suramin).

  • Gently add 100 µL of the cell suspension to each well of the coated plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • After incubation, stain the cells with a viability dye (e.g., Calcein AM).

  • Visualize and capture images of the tube-like structures using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

In Vivo Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

Objective: To evaluate the efficacy of this compound in an in vivo model of nAMD.

Methodology:

  • Anesthetize adult C57BL/6J mice and dilate their pupils.

  • Using a slit lamp and a laser photocoagulator, deliver four laser burns to the retina of each eye, surrounding the optic nerve. The laser settings should be sufficient to create a bubble, indicating the rupture of Bruch's membrane.

  • Administer this compound or a vehicle control via the desired route (e.g., intravitreal injection) at a predetermined time point relative to the laser injury.

  • At 7-14 days post-laser, perform fluorescein angiography (FA) and optical coherence tomography (OCT) to visualize and quantify the CNV lesions.

  • For ex vivo analysis, euthanize the mice, enucleate the eyes, and prepare choroidal flat mounts.

  • Stain the choroidal flat mounts with an endothelial cell marker (e.g., isolectin B4) to visualize the neovascularization.

  • Capture images of the stained flat mounts and quantify the area of the CNV lesions using image analysis software.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability, Inflammation PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: this compound inhibits VEGFR2 signaling to block angiogenesis.

Experimental_Workflow_CNV start Start: Laser-Induced CNV in Mice treatment Administer this compound (e.g., Intravitreal) or Vehicle start->treatment in_vivo_imaging In Vivo Imaging (Day 7-14) - Fluorescein Angiography (FA) - Optical Coherence Tomography (OCT) treatment->in_vivo_imaging ex_vivo_analysis Ex Vivo Analysis - Euthanize & Enucleate - Choroidal Flat Mounts in_vivo_imaging->ex_vivo_analysis staining Stain with Isolectin B4 ex_vivo_analysis->staining quantification Image Acquisition & Quantification of CNV Area staining->quantification end End: Compare Treatment vs. Vehicle quantification->end

Caption: Workflow for testing this compound in a laser-induced CNV mouse model.

Troubleshooting_Logic cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start Low this compound Efficacy Observed in_vitro In Vitro Experiment? start->in_vitro in_vivo In Vivo Experiment? in_vitro->in_vivo No conc Check this compound Concentration & Activity in_vitro->conc Yes delivery Optimize Drug Delivery (Route, Formulation) in_vivo->delivery Yes cells Verify Cell Health & VEGF Stimulation conc->cells assay Optimize Assay Conditions (e.g., matrix coating, seeding density) cells->assay model Ensure Model Consistency (Laser/OIR parameters) delivery->model dosing Adjust Dosing Regimen (Dose, Frequency) model->dosing

Caption: A logical approach to troubleshooting low this compound efficacy.

References

Acrizanib Topical Ocular Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the topical ocular delivery of Acrizanib. This compound is a small molecule tyrosine kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), playing a crucial role in inhibiting pathological neovascularization in ocular diseases.[1][2] This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key formulation data to overcome common challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule tyrosine kinase inhibitor.[1] Its primary mechanism is to specifically bind to the intracellular domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), inhibiting its phosphorylation and blocking downstream signaling pathways.[1] This action effectively suppresses pathological angiogenesis (the formation of new blood vessels) and reduces vascular leakage, which are key factors in several ocular diseases.[1][3]

Q2: What makes topical ocular delivery of this compound challenging?

A2: Like many kinase inhibitors, this compound is a poorly water-soluble (lipophilic) molecule.[4] This inherent property creates several challenges for topical delivery:

  • Low Aqueous Solubility: Difficulty in dissolving the drug in a standard aqueous eye drop formulation, which can limit the drug concentration and bioavailability.[4][5]

  • Corneal Barrier Penetration: The cornea has both lipophilic (epithelium) and hydrophilic (stroma) layers. A drug must have a balance of properties to effectively pass through these layers.[6]

  • Precorneal Factors: Rapid clearance from the eye's surface due to blinking and tear turnover significantly reduces the time available for the drug to be absorbed.[7][8][9]

Q3: What formulation strategies can improve this compound's topical delivery?

A3: Several advanced formulation strategies can be employed:

  • Nanoemulsions: Oil-in-water nanoemulsions can encapsulate lipophilic drugs like this compound, improving solubility and enhancing corneal penetration.[4] Cationic emulsions can further prolong residence time on the negatively charged ocular surface.[4]

  • Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5][10]

  • In Situ Gels: These formulations are administered as a liquid drop but transform into a gel upon contact with the eye's physiological conditions (e.g., temperature, pH, ions in tears). This increases viscosity and prolongs the drug's residence time on the ocular surface.[5][7]

  • Permeation Enhancers: Excipients that can transiently and reversibly loosen the tight junctions of the corneal epithelium can improve the penetration of drug molecules.[7][10]

Troubleshooting Guide

Issue Encountered Potential Cause(s) Recommended Solution(s)
Drug Precipitation in Aqueous Formulation This compound concentration exceeds its solubility limit in the chosen vehicle. pH of the formulation is not optimal for solubility.1. Reduce the drug concentration. 2. Incorporate a solubilizing agent such as cyclodextrin (e.g., HP-β-CD).[5] 3. Formulate as a nanoemulsion or a nanosuspension to keep the drug dispersed.[4][11] 4. Adjust the pH to a range where this compound solubility is higher, while ensuring ocular tolerability.
Low Drug Permeation in Ex Vivo Corneal Model The formulation is not effectively overcoming the corneal barrier. The lipophilic nature of this compound is hindered by the hydrophilic stroma. Insufficient contact time in the testing apparatus.1. Add a safe and effective corneal penetration enhancer to the formulation.[10] 2. Utilize a mucoadhesive polymer (e.g., chitosan, hyaluronic acid) to increase formulation adherence to the cornea.[6][7] 3. Switch to a more advanced delivery system like a microemulsion or liposomes.[6] 4. Ensure the ex vivo setup maintains corneal integrity and appropriate hydration.
High Variability in In Vitro Drug Release Profiles The testing method is not robust or reproducible. Inconsistent membrane type or pore size. Improper sink conditions in the receptor medium.1. Standardize the in vitro release testing (IVRT) method. USP Apparatus 4 (Flow-Through Cell) or Franz Diffusion Cells are common choices.[12][13] 2. Use a synthetic membrane with a consistent pore size (e.g., 0.45 µm cellulose acetate) and pre-soak it consistently.[12] 3. Ensure the receptor medium (e.g., simulated tear fluid) contains a surfactant (like SDS) to maintain sink conditions for a poorly soluble drug.[14]
Signs of Ocular Irritation in In Vivo Models The formulation contains irritating excipients (e.g., certain preservatives or penetration enhancers). The pH or osmolality of the formulation is outside the physiological range.1. Screen all excipients for ocular toxicity. Replace known irritants like benzalkonium chloride with safer alternatives if possible.[7] 2. Adjust the formulation's pH to be close to that of tears (~7.4) and ensure it is iso-osmotic. 3. Conduct a preliminary in vivo safety study using a validated scoring system (e.g., a modified Draize test).[6]

Quantitative Data Summary

The following tables present hypothetical but realistic data for this compound based on typical properties of poorly soluble kinase inhibitors used in ophthalmology.

Table 1: this compound Solubility in Different Ophthalmic Vehicles

VehicleSolubilizerThis compound Solubility (µg/mL)
Phosphate Buffered Saline (PBS), pH 7.4None< 1.0
PBS, pH 7.45% Hydroxypropyl-β-Cyclodextrin85
PBS, pH 7.410% Hydroxypropyl-β-Cyclodextrin150
Cationic Oil-in-Water EmulsionN/A> 1000 (encapsulated)
Isotonic Borate Buffer0.5% Polysorbate 8015

Table 2: Ex Vivo Porcine Corneal Permeability of this compound Formulations

Formulation Type (0.1% this compound)Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Cumulative Amount Permeated at 6h (µg/cm²)
Simple Aqueous Suspension0.15 ± 0.040.32 ± 0.09
Solution with 10% HP-β-CD0.88 ± 0.121.89 ± 0.25
Cationic Nanoemulsion2.15 ± 0.284.61 ± 0.60
In Situ Gel with 0.1% Chitosan1.45 ± 0.193.12 ± 0.41

Visualizations and Workflows

Signaling Pathway

VEGFA_Pathway Simplified VEGF-A Signaling Pathway Inhibition by this compound

Experimental Workflow

Formulation_Workflow Topical Ocular Formulation Development and Testing Workflow cluster_dev Formulation Development cluster_vitro In Vitro Testing cluster_vivo Ex Vivo / In Vivo Testing F1 Solubility Screening (e.g., with Cyclodextrins) F2 Prototype Formulation (e.g., Nanoemulsion, In Situ Gel) F1->F2 F3 Physicochemical Characterization (Particle Size, Zeta Potential, Viscosity) F2->F3 V1 In Vitro Release Test (IVRT) (Franz Cell / USP App 4) F3->V1 V2 Ocular Irritation Model (e.g., HCE-T cells) V1->V2 X1 Ex Vivo Corneal Permeation (Porcine/Rabbit Cornea) V2->X1 X2 In Vivo Efficacy Study (e.g., CNV Model) X1->X2 Opt Optimized Lead Formulation X2->Opt

Ocular Barriers

Ocular_Barriers Key Barriers for Topical Ocular Delivery of this compound Formulation Topical Formulation (this compound) B1 B1 Formulation->B1 Target Posterior Segment (Target) B2 B2 B1->B2 B3 B3 B2->B3 B4 B4 B3->B4 B4->Target

Key Experimental Protocols

Protocol 1: In Vitro Release Testing (IVRT) using Franz Diffusion Cell

This protocol is essential for assessing the rate at which this compound is released from its formulation.[12][14]

1. Materials and Setup:

  • Vertical Franz diffusion cells (e.g., 7 mL volume).[14]

  • Receptor Medium: Simulated Tear Fluid (STF) at pH 7.4, containing 0.5% to 2.0% Sodium Dodecyl Sulfate (SDS) to ensure sink conditions.[12][14]

  • Membrane: Synthetic cellulose acetate or nylon membrane (e.g., 0.45 µm pore size), pre-soaked in STF for 30 minutes.[12][14]

  • Stirring: Set magnetic stirrer in the receptor chamber to a consistent speed (e.g., 600-750 rpm).[14]

  • Temperature: Maintain the system at 37±0.5°C.[14]

2. Procedure:

  • Fill the receptor chamber with pre-warmed receptor medium, ensuring no air bubbles are trapped beneath the membrane.

  • Mount the pre-soaked membrane onto the Franz cell, separating the donor and receptor chambers.

  • Accurately apply a known quantity (e.g., 200 mg or 200 µL) of the this compound formulation onto the membrane in the donor chamber.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium.

  • Analyze the collected samples for this compound concentration using a validated HPLC method.

3. Data Analysis:

  • Calculate the cumulative amount of this compound released per unit area of the membrane (µg/cm²) at each time point, correcting for sample removal and replacement.

  • Plot the cumulative release versus time to generate the drug release profile.

Protocol 2: Ex Vivo Corneal Permeation Study

This protocol evaluates the ability of an this compound formulation to penetrate the corneal barrier.[15][16] Porcine or rabbit corneas are commonly used as they are good models for the human eye.[17]

1. Materials and Setup:

  • Freshly excised porcine or rabbit eyes obtained from a local abattoir or supplier.

  • Corneal Holder or Franz-type diffusion cell designed for mounting corneas.

  • Donor Solution: The this compound formulation.

  • Receptor Solution: BSS (Balanced Salt Solution) or STF, maintained at 37°C and stirred continuously.

2. Procedure:

  • Carefully dissect the cornea from the eyeball, leaving a 2-4 mm scleral rim.

  • Rinse the cornea gently with BSS.

  • Mount the cornea between the donor and receptor chambers of the diffusion cell, with the epithelial side facing the donor chamber.

  • Fill the receptor chamber with pre-warmed receptor solution and allow the system to equilibrate.

  • Apply the this compound formulation to the donor chamber (epithelial surface).

  • At specified time intervals over 4-6 hours, collect samples from the receptor chamber and replace with fresh solution.

  • At the end of the experiment, dismount the cornea, rinse it, and analyze the drug content within the cornea and in the collected receptor samples via HPLC or LC-MS/MS.

3. Data Analysis:

  • Calculate the cumulative amount of drug permeated through the cornea over time.

  • Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.

  • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = Jss / (A * C₀), where A is the surface area of the cornea and C₀ is the initial drug concentration in the donor chamber.

References

Acrizanib Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Acrizanib.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation challenges associated with this compound?

A1: The primary formulation challenges with this compound (LHA510), a potent VEGFR-2 inhibitor, are its low aqueous solubility and poor bioavailability to the posterior segment of the eye when administered topically.[1] Clinical trials of a topical suspension were discontinued due to insufficient efficacy and the observation of reversible corneal haze in a significant number of patients.[2][3] Therefore, overcoming these challenges is critical for developing a viable therapeutic product.

Q2: What are the known side effects of topical this compound formulations?

A2: The most significant side effect reported in clinical trials of a topical this compound suspension was a reversible corneal haze, which occurred in approximately half of the patients and resolved upon discontinuation of the treatment.[2][3] This highlights the need for formulations that are well-tolerated by the ocular surface.

Q3: Has intravitreal injection of this compound been explored?

A3: Yes, preclinical studies have shown that intravitreal injection of this compound can effectively suppress fundus neovascularization in mouse models without significant toxicity to the retina.[1] This suggests that direct intraocular administration could be a viable alternative to topical delivery, bypassing the challenges of corneal and scleral penetration.

Troubleshooting Guide

Issue 1: Poor Aqueous Solubility of this compound

Problem: Difficulty in dissolving this compound in aqueous buffers for in vitro assays or formulation development.

Solutions:

  • Co-solvents: this compound's solubility can be enhanced by using a combination of co-solvents. The following table summarizes some starting point formulations for achieving a clear solution.

    ProtocolSolvent 1Solvent 2Solvent 3Solvent 4Solubility Achieved
    110% DMSO40% PEG3005% Tween-8045% Saline≥ 2.08 mg/mL (4.67 mM)
    210% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.08 mg/mL (4.67 mM)
    310% DMSO90% Corn Oil--≥ 2.08 mg/mL (4.67 mM)
    Data sourced from MedchemExpress[4]
  • pH Adjustment: For weakly basic or acidic compounds, adjusting the pH of the solution can significantly improve solubility. The optimal pH for this compound should be determined empirically.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in ophthalmic formulations.

Experimental Protocol: Cyclodextrin Complexation for Solubility Enhancement

  • Preparation of Cyclodextrin Stock Solution: Prepare a stock solution of HP-β-CD or SBE-β-CD in a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • This compound Addition: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Equilibration: Stir the suspension at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Drug: Centrifuge or filter the suspension to remove the undissolved this compound.

  • Quantification: Analyze the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.

Issue 2: Insufficient Bioavailability for Topical Ocular Delivery

Problem: The topical formulation fails to deliver a therapeutic concentration of this compound to the retina and choroid.

Solutions:

  • Nanoparticle-Based Formulations: Encapsulating this compound in polymeric nanoparticles can enhance its penetration through ocular tissues and provide sustained release. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used for this purpose.

  • In-situ Gelling Systems (Hydrogels): These are polymer solutions that undergo a phase transition to a gel upon instillation into the eye, triggered by changes in temperature, pH, or ion concentration. This increases the residence time of the drug on the ocular surface and can enhance its absorption.

Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in a suitable organic solvent (e.g., acetone, ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), Poloxamer 188) to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and then lyophilize them for long-term storage.

Issue 3: Formulation-Induced Corneal Haze

Problem: Observation of corneal opacity or haze in preclinical animal models.

Solutions:

  • Lower Drug Concentration: The corneal haze observed in clinical trials was with a 2% suspension. Reducing the concentration of this compound in the formulation may mitigate this side effect, although this could further compromise efficacy.

  • Alternative Vehicle: The excipients in the formulation can contribute to ocular surface toxicity. Screening different polymers, surfactants, and buffering agents for their corneal tolerability is recommended.

  • Mucoadhesive Formulations: Formulations that adhere to the mucus layer of the cornea and conjunctiva can provide a sustained release of the drug at a lower concentration, potentially reducing toxicity.

Visualizations

G cluster_challenges This compound Formulation Challenges cluster_solutions Potential Solutions Low Aqueous Solubility Low Aqueous Solubility Co-solvents & pH Adjustment Co-solvents & pH Adjustment Low Aqueous Solubility->Co-solvents & pH Adjustment Cyclodextrin Complexation Cyclodextrin Complexation Low Aqueous Solubility->Cyclodextrin Complexation Poor Topical Bioavailability Poor Topical Bioavailability Nanoparticle Formulations Nanoparticle Formulations Poor Topical Bioavailability->Nanoparticle Formulations In-situ Hydrogels In-situ Hydrogels Poor Topical Bioavailability->In-situ Hydrogels Intravitreal Injection Intravitreal Injection Poor Topical Bioavailability->Intravitreal Injection Corneal Haze Corneal Haze Corneal Haze->Poor Topical Bioavailability Formulation Excipient Screening Formulation Excipient Screening Corneal Haze->Formulation Excipient Screening

Caption: Logical relationship between this compound formulation challenges and potential solutions.

G Start Start Prepare Organic Phase (this compound + PLGA in Acetone) Prepare Organic Phase (this compound + PLGA in Acetone) Start->Prepare Organic Phase (this compound + PLGA in Acetone) Prepare Aqueous Phase (Surfactant in Water) Prepare Aqueous Phase (Surfactant in Water) Start->Prepare Aqueous Phase (Surfactant in Water) Emulsification (Homogenization/Sonication) Emulsification (Homogenization/Sonication) Prepare Organic Phase (this compound + PLGA in Acetone)->Emulsification (Homogenization/Sonication) Prepare Aqueous Phase (Surfactant in Water)->Emulsification (Homogenization/Sonication) Solvent Evaporation Solvent Evaporation Emulsification (Homogenization/Sonication)->Solvent Evaporation Nanoparticle Collection (Centrifugation) Nanoparticle Collection (Centrifugation) Solvent Evaporation->Nanoparticle Collection (Centrifugation) Washing & Lyophilization Washing & Lyophilization Nanoparticle Collection (Centrifugation)->Washing & Lyophilization End (this compound-loaded Nanoparticles) End (this compound-loaded Nanoparticles) Washing & Lyophilization->End (this compound-loaded Nanoparticles)

Caption: Experimental workflow for preparing this compound-loaded PLGA nanoparticles.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Phosphorylation VEGFR-2 Phosphorylation VEGFR2->Phosphorylation Activates This compound This compound This compound->VEGFR2 Inhibits DownstreamSignaling Downstream Signaling (e.g., PLCγ, ERK) Phosphorylation->DownstreamSignaling Initiates Angiogenesis Angiogenesis (Neovascularization) DownstreamSignaling->Angiogenesis Promotes

References

troubleshooting Acrizanib solubility issues for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Acrizanib in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as LHA510, is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Its mechanism of action involves binding to the intracellular tyrosine kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways. This ultimately leads to the inhibition of angiogenesis (new blood vessel formation), cell proliferation, migration, and survival.

Q2: What are the primary solvents for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is common practice to prepare a concentrated stock solution in DMSO, which can then be further diluted into aqueous buffers or cell culture media.

Q3: What is the recommended storage condition for this compound solutions?

A3: this compound stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting this compound Solubility Issues

Problem: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium.

This is a common issue encountered with hydrophobic small molecules like this compound. The dramatic change in solvent polarity when moving from 100% DMSO to an aqueous environment can cause the compound to crash out of solution.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the concentrated DMSO stock with more DMSO to a lower concentration before adding it to the aqueous medium.

  • Use of Surfactants or Co-solvents: The inclusion of surfactants or co-solvents can help maintain the solubility of this compound in aqueous solutions. Formulations including PEG300 and Tween-80 have been shown to be effective.

  • Sonication: If precipitation occurs, brief sonication in a water bath can help to redissolve the compound.

  • Warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious with temperature-sensitive compounds and always check for degradation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

This compound Solubility Data

The following table summarizes the known solubility information for this compound in various solvents and formulations.

Solvent/FormulationConcentration (mg/mL)Concentration (mM)Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL≥ 4.67 mMClear solution. Suitable for in vivo studies.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL≥ 4.67 mMClear solution. SBE-β-CD can enhance aqueous solubility.[2]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL≥ 4.67 mMClear solution. Suitable for certain in vivo applications.[2]
DMSO≥ 20.8 mg/mL≥ 46.7 mMBased on preparation of a stock solution for further dilution.[2]

Molecular Weight of this compound: 445.40 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out 4.45 mg of this compound powder.

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If needed, gentle warming (to 37°C) or brief sonication can be applied.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
  • Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: Add the desired volume of the 1 mM (or 10 mM) stock to your pre-warmed cell culture medium to achieve the final working concentration. For example, to make 1 mL of 1 µM working solution, add 1 µL of the 1 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Mix immediately and thoroughly by gentle pipetting or inversion.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium.

Visualizations

This compound's Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

Acrizanib_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_plc PLCγ Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 This compound This compound This compound->pVEGFR2 Inhibition PI3K PI3K pVEGFR2->PI3K PLCG PLCγ pVEGFR2->PLCG AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival PKC PKC PLCG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProlif Cell Proliferation & Migration ERK->CellProlif

Caption: this compound inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.

Troubleshooting Workflow for this compound Solubility Issuesdot

Troubleshooting_Workflow start Start: Dissolving this compound dissolve_dmso Prepare concentrated stock in 100% DMSO start->dissolve_dmso check_dissolution Is the compound fully dissolved? dissolve_dmso->check_dissolution sonicate_warm Apply gentle warming (37°C) or sonication check_dissolution->sonicate_warm No dilute_aqueous Dilute stock solution into aqueous buffer/medium check_dissolution->dilute_aqueous Yes sonicate_warm->check_dissolution check_precipitation Does precipitation occur? dilute_aqueous->check_precipitation success Solution is ready for experiment check_precipitation->success No troubleshoot Troubleshoot Dilution check_precipitation->troubleshoot Yes serial_dilution Use serial dilution in DMSO before adding to aqueous solution troubleshoot->serial_dilution use_cosolvents Consider formulations with co-solvents (e.g., PEG300, Tween-80) troubleshoot->use_cosolvents serial_dilution->dilute_aqueous use_cosolvents->dilute_aqueous

References

Acrizanib In Vitro Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Acrizanib concentration in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By specifically binding to the intracellular kinase domain of VEGFR-2, this compound inhibits its phosphorylation and subsequently blocks downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels.[1]

Q2: What is a recommended starting concentration for this compound in in vitro assays with Human Umbilical Vein Endothelial Cells (HUVECs)?

A2: A non-cytotoxic concentration of 50 nM has been shown to be effective in various HUVEC-based assays, including those for proliferation, migration, and tube formation.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.

Q3: What is the IC50 of this compound for VEGFR-2?

A3: The half-maximal inhibitory concentration (IC50) of this compound for BaF3-VEGFR-2 has been reported to be 17.4 nM.[3]

Q4: How should I prepare a stock solution of this compound?

A4: this compound powder can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For in vitro experiments, this stock solution is then further diluted in the appropriate culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (e.g., < 0.1%) to avoid solvent-induced artifacts.[2]

Q5: What are the known off-target effects of this compound?

A5: While this compound is a potent VEGFR-2 inhibitor, it has been noted to have a relatively high affinity for the Epidermal Growth Factor Receptor (EGFR).[4] This off-target activity has been associated with corneal side effects in clinical trials.[4][5] Researchers should be aware of this potential off-target effect when interpreting results, especially at higher concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Death or Cytotoxicity This compound concentration is too high.Perform a cytotoxicity assay (e.g., CCK8 or MTT) to determine the non-toxic concentration range for your specific cell line. A study on HUVECs determined 50 nM to be non-cytotoxic, with concentrations up to 400 nM tested.[1][2]
Solvent (DMSO) concentration is too high.Ensure the final DMSO concentration in the culture medium is below 0.1%.[2] Prepare a higher concentration stock solution of this compound to minimize the volume of DMSO added to the assay.
Inconsistent or No Inhibitory Effect This compound has degraded.Store this compound stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Suboptimal assay conditions.Ensure that the cells are healthy and in the logarithmic growth phase. Optimize serum concentrations and stimulation conditions (e.g., VEGF concentration) for your specific assay.
Cell line is resistant to VEGFR-2 inhibition.Confirm that your cell line expresses VEGFR-2 and that the pathway is active and relevant to the biological process you are studying.
Variability Between Experiments Inconsistent cell seeding density.Maintain a consistent cell seeding density across all experiments as this can influence the outcome of proliferation and migration assays.
Lot-to-lot variability of this compound.If possible, purchase a larger batch of this compound to use across multiple experiments. If you must switch lots, it is advisable to re-run key experiments to ensure consistency.
Pipetting errors.Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions of this compound.
Unexpected Phenotypes Off-target effects.As this compound can inhibit EGFR, consider using a more selective VEGFR-2 inhibitor as a control or testing the effect of a specific EGFR inhibitor in parallel to dissect the observed phenotype.[4]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Parameter Value Cell Line/System Reference
IC50 (VEGFR-2)17.4 nMBaF3-VEGFR-2[3]
Non-cytotoxic Concentration50 nMHUVECs[1][2]
Cytotoxicity Test Range0, 25, 50, 100, 200, 400 nMHUVECs[1]

Key Experimental Protocols

HUVEC Proliferation Assay (CCK8)
  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial cell growth medium.

  • Cell Starvation: After 24 hours, starve the cells in a serum-free medium for 6-8 hours.

  • Treatment: Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 0-400 nM) and with or without a stimulant like VEGF (e.g., 10 ng/mL).[1][2]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • CCK8 Addition: Add 10 µL of CCK8 solution to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) group.

HUVEC Migration Assay (Wound Healing/Scratch Assay)
  • Cell Seeding: Seed HUVECs in a 6-well plate and grow to 90-100% confluence.

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add serum-free or low-serum medium containing different concentrations of this compound with a stimulant (e.g., VEGF).

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

HUVEC Tube Formation Assay
  • Plate Coating: Thaw Matrigel or a similar basement membrane extract on ice and coat the wells of a 96-well plate. Polymerize the gel by incubating at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing the desired concentrations of this compound and a stimulant (e.g., VEGF).

  • Cell Seeding: Seed the HUVEC suspension onto the solidified gel.

  • Incubation: Incubate for 4-18 hours to allow for the formation of capillary-like structures.

  • Imaging: Visualize and capture images of the tube network using a microscope.

  • Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Western Blot for Phospho-VEGFR-2
  • Cell Culture and Treatment: Grow HUVECs to near confluence, starve them in a serum-free medium, and then pre-treat with this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-VEGFR-2 (Tyr1175) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity and normalize to total VEGFR-2 or a loading control like β-actin.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Ras Ras VEGFR2->Ras This compound This compound This compound->VEGFR2 Inhibition of Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: this compound inhibits VEGFR-2 signaling.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis stock Prepare this compound Stock (in DMSO) cytotoxicity 1. Cytotoxicity Assay (e.g., CCK8) stock->cytotoxicity cells Culture HUVECs cells->cytotoxicity dose_response Determine Non-Toxic Dose Range cytotoxicity->dose_response Data functional_assays 2. Functional Assays (Proliferation, Migration, Tube Formation) mechanistic_assays 3. Mechanistic Assay (Western Blot for pVEGFR-2) functional_assays->mechanistic_assays Validate with effective concentration ic50 Calculate IC50 for Functional Inhibition functional_assays->ic50 Data pathway_confirm Confirm Target Engagement mechanistic_assays->pathway_confirm dose_response->functional_assays Select Concentrations

Caption: Experimental workflow for this compound testing.

References

Acrizanib Technical Support Center: Refining Treatment Protocols to Reduce Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Acrizanib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment protocols to minimize toxicity while maintaining efficacy. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule tyrosine kinase inhibitor (TKI) that primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] It functions by binding to the intracellular domain of VEGFR2, which inhibits its phosphorylation and subsequently blocks downstream signaling pathways.[1] This action effectively blunts angiogenic events such as endothelial cell proliferation, migration, and tube formation, which are crucial for the formation of new blood vessels.[1][3]

Q2: What are the most common toxicities observed with this compound treatment?

The most significant toxicity reported in clinical trials with topical this compound for neovascular age-related macular degeneration (nAMD) was a reversible corneal haze.[3][4] This is thought to be linked to this compound's off-target inhibition of the Epidermal Growth Factor Receptor (EGFR), as indicated by its low VEGFR2/EGFR IC50 ratio.[3] Inhibition of the EGFR pathway can disrupt the normal healing and proliferation of corneal cells, leading to keratitis.

Q3: How can I monitor for this compound-induced toxicity in my experiments?

Regular monitoring for signs of ocular toxicity is crucial. For in vivo animal studies, this should include:

  • Slit-lamp examination: To visually inspect the cornea for any signs of haze, inflammation (keratitis), or epithelial defects.

  • Histological analysis: Post-treatment examination of ocular tissues to identify any cellular changes or damage.

For in vitro studies using cell lines like Human Umbilical Vein Endothelial Cells (HUVECs) or corneal epithelial cells:

  • Cell viability assays: (e.g., CCK8 or MTT assays) to determine the cytotoxic effects of different this compound concentrations.[1]

  • Apoptosis assays: To assess whether cell death is occurring via apoptosis.

Troubleshooting Guide

Problem: I am observing significant corneal haze in my animal models treated with topical this compound.

Possible Cause: This is likely due to the off-target inhibition of EGFR in the cornea, leading to TKI-induced keratitis.

Solutions:

  • Dose Reduction/Interruption: The primary approach to managing TKI-related toxicities is to either reduce the dose or temporarily halt the treatment.[3] Observe if the corneal haze resolves with a lower dose or a brief drug holiday.

  • Formulation Modification: The formulation of the topical solution can be altered to potentially reduce local toxicity.

    • Increase Viscosity: Adding viscosity-enhancing agents can prolong the contact time of the drug with the eye, which may allow for a lower concentration to be used, thereby reducing off-target effects.

    • Mucoadhesive Polymers: Incorporating mucoadhesive polymers can also increase the residence time of the formulation on the ocular surface.

    • Nanoparticle Encapsulation: Formulating this compound into nanoparticles could potentially offer a more targeted and sustained release, minimizing high local concentrations that can lead to toxicity.

  • Supportive Care:

    • Corneal Hydration: Use artificial tears or lubricating eye drops to keep the cornea hydrated, which is a standard management practice for TKI-induced keratitis.

Problem: I am seeing a decrease in cell viability in my in vitro experiments at concentrations where I expect to see a therapeutic effect.

Possible Cause: The concentration of this compound may be too high for the specific cell line being used, or the cells may be particularly sensitive to its off-target effects.

Solutions:

  • Concentration Optimization: Perform a dose-response curve to determine the optimal concentration that inhibits the target (e.g., VEGF-induced proliferation) without causing significant cytotoxicity. For example, in HUVECs, a concentration of 50 nM has been shown to be effective without being toxic.[1]

  • Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a concentration that is not toxic to the cells (typically < 0.1%).[1]

  • Time-Course Experiment: Evaluate the effect of this compound over different time points. It is possible that shorter incubation times are sufficient to achieve the desired effect with less toxicity.

Data on this compound Toxicity and Efficacy

Table 1: In Vitro this compound Toxicity Data

Cell LineConcentration (nM)Incubation Time (hours)Cell Viability (%)Citation
HUVECs024100[1]
HUVECs2524~100[1]
HUVECs5024~100[1]
HUVECs10024~100[1]
HUVECs20024~100[1]
HUVECs40024~100[1]

Table 2: In Vivo this compound Efficacy in Mouse Models

ModelTreatmentOutcomeInhibition (%)Citation
Oxygen-Induced Retinopathy (OIR)This compound (intravitreal)Retinal NeovascularizationSignificant Reduction[1]
Laser-Induced Choroidal Neovascularization (CNV)This compound (intravitreal)CNV Area, Thickness, VolumeSignificant Reduction[1]
Laser-Induced Choroidal Neovascularization (CNV)This compound (topical, once-daily)Choroidal NeovascularizationED50 = 1.4%[5]
Laser-Induced Choroidal Neovascularization (CNV)This compound (topical, twice-daily)Choroidal NeovascularizationED50 = 1.0%[5]
Laser-Induced Choroidal Neovascularization (CNV)This compound (topical, thrice-daily)Choroidal NeovascularizationED50 = 0.5%[5]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using a CCK8 Assay

Objective: To determine the effect of different concentrations of this compound on the viability of a specific cell line (e.g., HUVECs or human corneal epithelial cells).

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • CCK8 (Cell Counting Kit-8) solution

  • Microplate reader

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200, 400 nM). Ensure the final DMSO concentration is consistent across all wells and is non-toxic (<0.1%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the respective wells. Include a control group with medium and DMSO only.

  • Incubate the plate for the desired time period (e.g., 24 hours).

  • Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Visualizations

Acrizanib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg1 PLC-γ1 VEGFR2->PLCg1 Activates AKT AKT VEGFR2->AKT Activates ERK12 ERK1/2 VEGFR2->ERK12 Activates FAK FAK VEGFR2->FAK Activates p38MAPK p38-MAPK VEGFR2->p38MAPK Activates This compound This compound This compound->VEGFR2 Inhibits Phosphorylation Proliferation Proliferation PLCg1->Proliferation eNOS eNOS AKT->eNOS Activates AKT->Proliferation ERK12->Proliferation Tube_Formation Tube Formation eNOS->Tube_Formation Migration Migration FAK->Migration p38MAPK->Migration

Caption: this compound's mechanism of action on the VEGFR2 signaling pathway.

Toxicity_Mitigation_Workflow Start Toxicity Observed (e.g., Corneal Haze) Dose_Reduction Reduce this compound Dose Start->Dose_Reduction Formulation_Change Modify Formulation (e.g., Viscosity, Nanoparticles) Start->Formulation_Change Supportive_Care Implement Supportive Care (e.g., Corneal Hydration) Start->Supportive_Care Monitor Monitor for Toxicity Resolution Dose_Reduction->Monitor Formulation_Change->Monitor Supportive_Care->Monitor Resolved Toxicity Resolved/ Reduced Monitor->Resolved Yes Not_Resolved Toxicity Persists Monitor->Not_Resolved No Discontinue Consider Discontinuation of Treatment Not_Resolved->Discontinue

Caption: Workflow for mitigating this compound-induced toxicity in experiments.

References

Validation & Comparative

Acrizanib vs. Ranibizumab: A Comparative Analysis in Preclinical Models of Neovascular AMD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of acrizanib and ranibizumab, two therapeutic agents for neovascular age-related macular degeneration (nAMD), based on available preclinical experimental data. The information is intended to assist researchers and professionals in understanding the distinct mechanisms and reported efficacy of these compounds in animal models of the disease.

Introduction

Neovascular AMD is a leading cause of severe vision loss, characterized by the abnormal growth of new blood vessels from the choroid into the retina, a process known as choroidal neovascularization (CNV). Vascular endothelial growth factor A (VEGF-A) is a key mediator of this pathological angiogenesis. Both this compound and ranibizumab target the VEGF signaling pathway, but through different mechanisms of action.

This compound is a small molecule tyrosine kinase inhibitor that specifically targets the intracellular domain of VEGF receptor 2 (VEGFR2), inhibiting its phosphorylation and blocking downstream signaling cascades.[1] It has been investigated as a topically administered treatment for nAMD.[2][3]

Ranibizumab is a recombinant humanized monoclonal antibody fragment (Fab) that binds to and neutralizes all isoforms of VEGF-A, preventing them from binding to their receptors, VEGFR1 and VEGFR2, on the surface of endothelial cells.[4][5][6] It is administered via intravitreal injection.[4][7]

Mechanism of Action

The fundamental difference between this compound and ranibizumab lies in their point of intervention in the VEGF signaling pathway. This compound acts intracellularly to block the receptor's signaling activity, while ranibizumab acts extracellularly by sequestering the VEGF-A ligand.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF_A VEGF-A VEGFR VEGFR1 / VEGFR2 VEGF_A->VEGFR Binds Ranibizumab Ranibizumab Ranibizumab->VEGF_A Inhibits P_VEGFR VEGFR2 Phosphorylation VEGFR->P_VEGFR Activates This compound This compound This compound->P_VEGFR Inhibits Signaling Downstream Signaling P_VEGFR->Signaling Angiogenesis Angiogenesis Vascular Leakage Signaling->Angiogenesis

Figure 1: Mechanisms of action for Ranibizumab and this compound.

Preclinical Efficacy in Neovascular AMD Models

Direct comparative studies of this compound and ranibizumab in the same preclinical model are not available in the reviewed literature. The following sections summarize the experimental data for each compound from distinct animal models.

This compound in Mouse Models

Preclinical studies of this compound have utilized mouse models of oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV) to evaluate its anti-angiogenic effects.[1]

Experimental Protocol: Laser-Induced CNV in Mice [1]

  • Animal Model: C57BL/6J mice.

  • Induction of CNV: Laser photocoagulation is used to rupture Bruch's membrane, inducing CNV.

  • Drug Administration: this compound is administered via intravitreal injection.

  • Efficacy Assessment: The extent of CNV is evaluated through methods such as fluorescein angiography and histological analysis of choroidal flat mounts.

Quantitative Data from Mouse CNV Model [1]

EndpointVehicle ControlThis compoundOutcome
CNV Area--Significant reduction
Vascular Leakage--Significant reduction
Inflammation--Significant reduction

Note: Specific quantitative values were not provided in the abstract.

Ranibizumab in Primate and Rodent Models

The preclinical efficacy of ranibizumab has been demonstrated in various animal models, most notably in a laser-induced CNV model in monkeys, which closely mimics human nAMD.[6][8] Studies in rat models have also been conducted.[9][10]

Experimental Protocol: Laser-Induced CNV in Monkeys [6][8]

  • Animal Model: Cynomolgus monkeys.

  • Induction of CNV: Laser injury is used to induce CNV.

  • Drug Administration: Ranibizumab is administered via intravitreal injection.

  • Efficacy Assessment: CNV formation and leakage are assessed using fluorescein angiography and fundus photography.

Quantitative Data from Monkey CNV Model [8]

Time PointTreatment GroupChoroidal Neovascularization Leakage
Day 21Ranibizumab + PDT0% of eyes
Day 21PDT alone25% of eyes (3 of 12)
Day 42Ranibizumab + PDT0% of eyes
Day 42PDT alone16.7% of eyes (2 of 12)

PDT: Photodynamic Therapy

It is important to note that a study using a rat model of laser-induced CNV did not show a therapeutic effect for ranibizumab in stopping CNV leakage.[9] The authors suggest this may be due to the species-specificity of the humanized antibody.[9][11]

Experimental Workflow

The general workflow for preclinical evaluation of anti-angiogenic therapies in laser-induced CNV models involves several key steps, from induction of the pathology to assessment of treatment efficacy.

cluster_setup Model Induction cluster_treatment Intervention cluster_assessment Efficacy Evaluation Animal_Model Select Animal Model (e.g., Mouse, Monkey) Laser Induce CNV (Laser Photocoagulation) Animal_Model->Laser Drug_Admin Administer Treatment (e.g., Intravitreal Injection) Laser->Drug_Admin Control Administer Vehicle (Control Group) Laser->Control Angiography Fluorescein Angiography (Assess Vascular Leakage) Drug_Admin->Angiography Control->Angiography Histology Histological Analysis (Measure CNV Area) Angiography->Histology

Figure 2: General experimental workflow for preclinical CNV studies.

Summary and Conclusion

Based on the available preclinical data, both this compound and ranibizumab have demonstrated efficacy in reducing key features of neovascular AMD in animal models.

  • This compound , a small molecule VEGFR2 inhibitor, has shown promising results in mouse models of OIR and laser-induced CNV, effectively reducing neovascularization, vascular leakage, and inflammation.[1]

  • Ranibizumab , a monoclonal antibody fragment targeting VEGF-A, has been shown to be effective in a laser-induced CNV model in monkeys, a model that is highly translatable to the human condition.[6][8]

It is crucial to acknowledge the limitations of comparing data across different animal models. The mouse models used for this compound are valuable for initial screening and mechanistic studies, while the monkey model used for ranibizumab provides data from a species more closely related to humans. A phase 2 clinical trial of topical this compound in patients already receiving ranibizumab did not demonstrate additional efficacy.[3][12]

Further research, including head-to-head comparative studies in the same animal model, would be necessary to provide a more definitive comparison of the preclinical efficacy of this compound and ranibizumab. This guide provides a summary of the currently available, separate preclinical evidence for each compound.

References

Acrizanib's Impact on Downstream Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acrizanib's effect on downstream signaling pathways, juxtaposed with other prominent inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The data presented herein is curated from various preclinical studies to offer a comprehensive overview for researchers in drug development and cellular signaling.

Mechanism of Action: this compound and its Alternatives

This compound is a small molecule tyrosine kinase inhibitor (TKI) that specifically targets the intracellular domain of VEGFR2. By inhibiting the autophosphorylation of VEGFR2 upon ligand binding, this compound effectively blocks the initiation of downstream signaling cascades.[1] This blockade leads to the suppression of endothelial cell proliferation, migration, and tube formation, which are critical processes in angiogenesis.[1]

For a comprehensive comparison, this guide includes other well-established VEGFR2 inhibitors, including small molecule TKIs like Pazopanib, Axitinib, and Lenvatinib, as well as biologic therapies such as Ranibizumab and Aflibercept, which function by sequestering the VEGF ligand.

Comparative Efficacy on VEGFR2 and Downstream Signaling

The following tables summarize the inhibitory concentrations (IC50) of this compound and its alternatives on VEGFR2 phosphorylation and key downstream signaling molecules, ERK and Akt. It is important to note that these values are compiled from different studies and experimental conditions may vary.

DrugTargetIC50 (VEGFR2 Phosphorylation)Cell TypeReference
This compound VEGFR2Not explicitly quantified in the provided search resultsHUVECs[1]
Pazopanib VEGFR-230 nMCell-free assay[2]
Axitinib VEGFR-20.2 nMPAE cells[3][4]
Lenvatinib VEGFR20.25 nMHUVECs[5]

Table 1: Comparative IC50 Values for VEGFR2 Phosphorylation Inhibition. This table presents the half-maximal inhibitory concentrations of various TKIs on VEGFR2 phosphorylation. Lower values indicate higher potency.

DrugDownstream TargetEffectCell TypeReference
This compound p-ERK, p-AktInhibitionHUVECs[1]
Pazopanib p-ERK, p-AktInhibitionA549, YTLMC-90, and L9981 cells[6]
Axitinib p-ERK, p-AktInhibitionHUVECs[4]
Lenvatinib p-ERK, p-AktInhibitionHUVECs, CL1-5-F4 cells[5][7][8]

Table 2: Qualitative Comparison of the Effects of TKIs on Downstream Signaling. This table summarizes the observed inhibitory effects of the listed TKIs on the phosphorylation of key downstream signaling proteins, ERK and Akt.

Visualizing the VEGFR2 Signaling Pathway

The following diagram illustrates the VEGFR2 signaling cascade and the points of intervention for inhibitors like this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Shc_Grb2_SOS Shc/Grb2/SOS VEGFR2->Shc_Grb2_SOS pY1175 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Shc_Grb2_SOS->Ras Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration This compound This compound & Other TKIs This compound->VEGFR2

Figure 1: VEGFR2 Signaling Pathway and TKI Inhibition. This diagram illustrates the activation of VEGFR2 by VEGF, leading to the initiation of downstream signaling cascades that regulate key cellular processes in angiogenesis. This compound and other tyrosine kinase inhibitors (TKIs) block this pathway by inhibiting VEGFR2 phosphorylation.

Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol outlines the general steps for assessing the phosphorylation status of VEGFR2, ERK, and Akt in response to inhibitor treatment.

1. Cell Culture and Treatment:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until they reach 80-90% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound or alternative inhibitors for 1-2 hours.

  • Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated VEGFR2 (p-VEGFR2), phosphorylated ERK (p-ERK), and phosphorylated Akt (p-Akt) overnight at 4°C.

  • Also, probe separate blots with antibodies for total VEGFR2, total ERK, and total Akt to serve as loading controls.

  • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein bands to their respective total protein bands.

Cell-Based ELISA for VEGFR2 Phosphorylation

This method provides a quantitative measurement of VEGFR2 phosphorylation in a high-throughput format.

1. Cell Seeding and Treatment:

  • Seed HUVECs in a 96-well plate and grow to confluency.

  • Serum-starve the cells as described for Western blotting.

  • Treat with inhibitors and stimulate with VEGF as previously described.

2. Cell Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde in PBS.

  • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

3. Blocking and Antibody Incubation:

  • Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS).

  • Incubate the cells with a primary antibody specific for p-VEGFR2 overnight at 4°C.

4. Detection:

  • Wash the wells and add an HRP-conjugated secondary antibody.

  • After incubation and further washing, add a colorimetric HRP substrate (e.g., TMB).

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

5. Data Acquisition and Analysis:

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Normalize the readings to the cell number or a housekeeping protein.

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of a kinase inhibitor on a specific signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Select Cell Line (e.g., HUVECs) D Cell Culture & Seeding A->D B Choose Inhibitors (this compound & Alternatives) E Inhibitor Treatment B->E C Optimize Assay Conditions (e.g., VEGF concentration, time) F VEGF Stimulation C->F D->E E->F G Sample Collection (Cell Lysates or Fixed Cells) F->G H Perform Assay (Western Blot or ELISA) G->H I Data Quantification (Densitometry or Absorbance) H->I J Statistical Analysis & IC50 Calculation I->J K Comparative Analysis & Conclusion J->K

Figure 2: Experimental Workflow for Inhibitor Validation. This flowchart depicts the sequential steps involved in the design, execution, and analysis of experiments to validate the effect of kinase inhibitors on downstream signaling pathways.

References

A Cross-Species Glimpse into the Ocular Pharmacokinetics of Acrizanib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Acrizanib (formerly LHA510) is a potent, small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), investigated primarily as a topical treatment for neovascular age-related macular degeneration (wet AMD).[1] Despite demonstrating efficacy in preclinical models, clinical trials were discontinued due to insufficient drug concentrations reaching the fundus tissues.[2] This guide provides a comparative overview of the available preclinical pharmacokinetic data for this compound, offering insights into its absorption, distribution, and elimination across different species.

Quantitative Pharmacokinetic Parameters

The publicly available pharmacokinetic data for this compound is limited, primarily focusing on rats and cynomolgus monkeys following topical ocular administration. A comprehensive cross-species comparison is therefore challenging. The following table summarizes the key pharmacokinetic parameters identified in cynomolgus monkeys.

Table 1: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys Following a Single Topical Ocular Dose (1.0%) [1]

FormulationCmax (nM)Tmax (h)Half-life (h)
Solution26.90.671.61
Suspension5.381.674.38

Observations in Rats:

  • Prolonged Exposure: Rat ocular pharmacokinetic studies revealed extended exposure of this compound in the posterior eye cup (PEC).[1]

  • Favorable Tissue Distribution: A significantly improved retina-to-plasma Area Under the Curve (AUC) exposure ratio was observed after 10 days of dosing, suggesting preferential distribution to the target tissue.[1]

  • Limited Systemic Exposure: Similar to findings in monkeys, systemic exposure in rats was limited.[1]

Data Gaps:

No publicly available pharmacokinetic data for this compound in other common preclinical species, such as mice or dogs, has been identified. Furthermore, comprehensive data from other routes of administration (e.g., intravenous, oral) that would allow for the determination of absolute bioavailability and a more complete systemic pharmacokinetic profile are not available.

Experimental Protocols

Detailed experimental protocols for the this compound pharmacokinetic studies are not publicly disclosed. However, based on standard practices for ocular pharmacokinetic evaluations, the following methodologies are generally employed.

General Protocol for Ocular Pharmacokinetic Studies in Preclinical Models (Rat and Monkey)
  • Animal Models: Healthy, adult male and female animals (e.g., Sprague-Dawley rats, Cynomolgus monkeys) are used. Animals are acclimated to the laboratory conditions before the study.

  • Drug Administration:

    • Topical Ocular: A precise volume (e.g., 10-30 µL) of the this compound formulation (solution or suspension) is instilled into the conjunctival sac of one or both eyes. The contralateral eye may serve as a control.

  • Sample Collection:

    • Ocular Tissues: At predetermined time points, animals are euthanized, and ocular tissues are carefully dissected. Key tissues include the cornea, aqueous humor, vitreous humor, retina, and choroid/sclera (often collected together as the posterior eye cup).

    • Blood/Plasma: Blood samples are collected, typically from a peripheral vein, at various time points to assess systemic exposure. Plasma is separated by centrifugation.

  • Bioanalysis:

    • Sample Preparation: Ocular tissues are homogenized and extracted to isolate the drug. Plasma samples may undergo protein precipitation or liquid-liquid extraction.

    • Quantification: Drug concentrations in the tissue homogenates and plasma are determined using a validated, sensitive, and specific bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Concentration-time data are used to calculate standard pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (Area Under the Curve), and elimination half-life (t½), using non-compartmental or compartmental analysis.

Visualizing Key Pathways and Processes

VEGFR-2 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a key pathological process in wet AMD. The diagram below illustrates the major downstream signaling cascades initiated by VEGFR-2 activation.

VEGFR2_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival, Permeability Akt->Survival This compound This compound This compound->VEGFR2 Inhibition PK_Workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis Phase Animal_Model Selection of Animal Model (e.g., Rat, Monkey) Dosing Topical Ocular Administration Animal_Model->Dosing Sample_Collection Collection of Ocular Tissues & Blood Samples Dosing->Sample_Collection Sample_Prep Sample Preparation (Homogenization, Extraction) Sample_Collection->Sample_Prep LCMS LC-MS/MS Quantification Sample_Prep->LCMS PK_Modeling Pharmacokinetic Modeling LCMS->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calc

References

A Comparative Guide to Intravitreal and Topical Acrizanib Delivery for Ocular Neovascularization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acrizanib (formerly LHA510) is a small molecule tyrosine kinase inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Its potential as a therapeutic agent for ocular neovascular diseases, such as neovascular age-related macular degeneration (nAMD), has been explored through both topical and intravitreal delivery routes. This guide provides an objective comparison of these two delivery methods, supported by available preclinical and clinical data, to inform future research and development.

Executive Summary

Mechanism of Action: Targeting the VEGFR-2 Pathway

This compound functions by specifically binding to the intracellular domain of VEGFR-2, thereby inhibiting its phosphorylation and blocking downstream signaling pathways that lead to angiogenesis, vascular leakage, and inflammation.[2]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binds PLCg1 PLC-γ1 VEGFR2:f2->PLCg1 Phosphorylates ERK12 ERK1/2 VEGFR2:f2->ERK12 Phosphorylates p38MAPK p38-MAPK VEGFR2:f2->p38MAPK Phosphorylates FAK FAK VEGFR2:f2->FAK Phosphorylates This compound This compound This compound->VEGFR2:f2 Inhibits Phosphorylation Angiogenesis Angiogenesis, Vascular Leakage, Inflammation PLCg1->Angiogenesis ERK12->Angiogenesis p38MAPK->Angiogenesis FAK->Angiogenesis

VEGFR-2 Signaling Pathway and this compound's Point of Inhibition.

Performance Data: A Comparative Overview

The following tables summarize the available quantitative data for intravitreal and topical this compound delivery.

Table 1: Preclinical Efficacy
ParameterIntravitreal this compound (Mouse Models)Topical this compound (Rodent Models)
Model Oxygen-Induced Retinopathy (OIR) & Laser-Induced Choroidal Neovascularization (CNV)Rodent models of Choroidal Neovascularization (CNV)
Dosage 1 µL, 10 µM (single injection)Once, twice, or thrice daily dosing
Efficacy Significant reduction in pathological neovascularization, inflammation, and vascular leakage.[2]99% inhibition of mouse CNV and 94% inhibition of rat CNV.[1]
ED50 Not Reported1.4 (once-daily), 1.0 (twice-daily), 0.5 (thrice-daily).[1]
Table 2: Pharmacokinetics
ParameterIntravitreal this compoundTopical this compound (Cynomolgus Monkey)
Species Not yet reported in published studiesCynomolgus Monkey
Formulation Not applicableOptimized solution and suspension
Cmax (mean) Not Reported26.9 nM (solution), 5.38 nM (suspension) in posterior eye cup.[1]
tmax (mean) Not Reported0.67 h (solution), 1.67 h (suspension).[1]
Half-life (mean) Not Reported1.61 h (solution), 4.38 h (suspension).[1]
Systemic Exposure Not ReportedLimited; plasma concentrations below the limit of detection after 6 hours.[1]
Retinal Exposure Direct delivery to the posterior segmentProlonged exposure in the posterior eye cup (PEC) in rats.[1]
Table 3: Clinical Outcomes and Safety (Human Studies)
ParameterIntravitreal this compoundTopical this compound (Phase II Clinical Trial - NCT02355028)
Study Population Not yet studied in humansPatients with neovascular AMD under anti-VEGF treatment.[5]
Primary Outcome Not ApplicableNo significant reduction in the need for rescue anti-VEGF (ranibizumab) therapy compared to vehicle (75.8% in this compound group vs. 67.6% in placebo group required rescue).[3][5]
Secondary Outcomes Not ApplicableNo significant differences in time to first rescue, total number of ranibizumab injections, changes in central subfield thickness, or visual acuity.[4]
Adverse Events Not yet studied in humansReversible corneal haze developed in 21 of 46 patients, which resolved upon cessation of treatment.[3][5]

Experimental Protocols

Intravitreal this compound in Mouse Models of Ocular Neovascularization

The following protocol is a summary of the methodology used in a 2024 study evaluating intravitreal this compound.[2]

Intravitreal_Workflow cluster_OIR Oxygen-Induced Retinopathy (OIR) Model cluster_CNV Laser-Induced Choroidal Neovascularization (CNV) Model OIR_Induction Induce retinopathy in C57BL/6J mice (75% oxygen from P7 to P12) OIR_Injection Intravitreal injection of this compound (10 µM) or vehicle at P12 OIR_Induction->OIR_Injection OIR_Analysis Euthanize at P17 and analyze retinal neovascularization, vascular leakage, and inflammation OIR_Injection->OIR_Analysis CNV_Induction Induce CNV in C57BL/6J mice via laser photocoagulation CNV_Injection Intravitreal injection of this compound (10 µM) or vehicle immediately after laser CNV_Induction->CNV_Injection CNV_Analysis Euthanize 1 week later and analyze CNV thickness and length CNV_Injection->CNV_Analysis

Workflow for Preclinical Evaluation of Intravitreal this compound.

In Vitro Studies: Human umbilical vein endothelial cells (HUVECs) were treated with VEGF to induce proliferation, migration, and tube formation. The inhibitory effects of this compound on these processes and on the phosphorylation of VEGFR-2 and its downstream signaling pathways were assessed.[2]

Topical this compound Phase II Clinical Trial (NCT02355028)

This was a randomized, double-masked, multicenter, vehicle-controlled, proof-of-concept study.[5]

  • Participants: 90 patients with active choroidal neovascularization due to nAMD who were already receiving anti-VEGF therapy.[5]

  • Baseline Treatment: All patients received an intravitreal injection of ranibizumab at the start of the study.[5]

  • Randomization: Patients were randomized on a 1:1 basis to receive either topical this compound ophthalmic suspension or a vehicle.[5]

  • Dosing Regimen: The eye drops were administered twice daily for the first 8 weeks, and then three times a day for the final 4 weeks of the 12-week study period.[5]

  • Primary Outcome Measure: The number of patients who required rescue ranibizumab injections due to evidence of disease recurrence over the 84-day dosing period.[5]

  • Secondary Outcome Measures: Time to the first rescue injection, the total number of ranibizumab injections, changes in central subfield thickness, and changes in visual acuity from baseline to day 84.[5]

Comparative Analysis of Delivery Routes

The fundamental challenge in treating posterior segment diseases with topical formulations is achieving therapeutic drug concentrations at the target site. The failure of topical this compound in its phase II trial underscores this difficulty. Conversely, intravitreal injections bypass the anatomical barriers of the eye, delivering the drug directly to the vitreous and retina.

Delivery_Comparison cluster_Topical Topical Delivery cluster_Intravitreal Intravitreal Delivery Topical_Admin Topical Administration (Eye Drops) Topical_Barriers Ocular Surface Barriers (Cornea, Conjunctiva, Tear Film) Topical_Admin->Topical_Barriers Topical_Posterior Low Bioavailability in Posterior Segment Topical_Barriers->Topical_Posterior Topical_Outcome Clinical Efficacy Not Demonstrated (Phase II Trial Failure) Topical_Posterior->Topical_Outcome Intravitreal_Admin Intravitreal Injection Intravitreal_Bypass Bypasses Anterior Segment Barriers Intravitreal_Admin->Intravitreal_Bypass Intravitreal_Posterior High Bioavailability in Posterior Segment Intravitreal_Bypass->Intravitreal_Posterior Intravitreal_Outcome Promising Preclinical Efficacy (Mouse Models) Intravitreal_Posterior->Intravitreal_Outcome

Logical Flow of Topical vs. Intravitreal Delivery.

Conclusion and Future Directions

The available evidence suggests that while topical administration of this compound is a desirable non-invasive approach, it has not proven effective for treating nAMD and is associated with ocular surface toxicity. The development of topical this compound has been discontinued.[3]

In contrast, preclinical data for intravitreal this compound are encouraging, demonstrating a good safety profile and efficacy in animal models of ocular neovascularization.[2] These findings support further investigation of intravitreal this compound as a potential therapy for fundus neovascular diseases. Future research should focus on clinical trials to establish the safety, efficacy, and optimal dosing of intravitreally administered this compound in human patients. The direct targeting of VEGFR-2 remains a promising strategy, and the intravitreal route appears to be the more viable path forward for this compound.

References

Acrizanib's Anti-Inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical validation of Acrizanib's anti-inflammatory properties, benchmarked against established anti-VEGF therapies.

This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with other widely used anti-VEGF agents in ophthalmology. The data presented is derived from preclinical studies, offering researchers, scientists, and drug development professionals a thorough overview of this compound's potential in mitigating inflammatory processes associated with ocular neovascular diseases.

Executive Summary

This compound has demonstrated significant anti-inflammatory effects in preclinical models of ocular neovascularization by reducing the infiltration of key inflammatory cells and downregulating pro-inflammatory cytokines.[1] Its mechanism of action, centered on the inhibition of VEGFR2, is a well-established target for controlling both angiogenesis and inflammation. This guide will compare the available data on this compound with other anti-VEGF agents such as Aflibercept, Ranibizumab, and Bevacizumab, highlighting similarities and potential differences in their anti-inflammatory profiles.

Comparative Analysis of Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound and comparator drugs were evaluated in preclinical mouse models of Oxygen-Induced Retinopathy (OIR) and Laser-Induced Choroidal Neovascularization (CNV), which mimic key aspects of human neovascular retinal diseases.

Reduction of Inflammatory Cell Infiltration

This compound has been shown to significantly reduce the infiltration of microglia/macrophages and leukocytes in the neovascular areas of both OIR and CNV models.[1] This is a critical aspect of its anti-inflammatory action, as these cells are known to perpetuate the inflammatory response and contribute to pathological angiogenesis.

DrugModelCell TypeQuantitative ReductionReference
This compound OIR & CNVMicroglia/Macrophages (Iba1+), Activated Microglia/Macrophages (CD68+), Leukocytes (CD45+)Statistically significant reduction in cell numbers in this compound-treated groups compared to control.[1][1]
Aflibercept CNVMacrophagesSuppressed M2 macrophage polarization.[2][2]
Bevacizumab Corneal NeovascularizationInflammatory CellsReduction in inflammatory cell infiltration.[3][3]
Ranibizumab --Data on specific inflammatory cell infiltration in OIR/CNV models is limited in the provided results.-
Modulation of Pro-Inflammatory Cytokines

This compound treatment led to a notable decrease in the protein expression of the pro-inflammatory cytokines TNF-α and IL-1β in the retinas of the OIR model and the choroids of the CNV model.[1]

DrugModelCytokine(s)Quantitative ReductionReference
This compound OIR & CNVTNF-α, IL-1βInhibition of the increased expression of TNF-α and IL-1β.[1][1]
Aflibercept CNVMIP-1a, IL-13, Fas-LSignificantly downregulated these cytokines.[2][2]
Bevacizumab CNV (Monkey)TNF-αSignificantly reduced laser-induced CNV abnormalities when TNF-α was inhibited.[4][4]
Ranibizumab PCV (Human Aqueous Humor)VEGF-ASignificantly lower levels after injection.[5]
Brolucizumab nAMD (Human Aqueous Humor)TNF-α, IL-1αElevated levels in patients who developed intraocular inflammation.[6][7][6][7]

Signaling Pathways and Experimental Workflows

VEGFR2 Signaling in Inflammation

This compound's primary mechanism of action is the inhibition of VEGFR2. In the context of inflammation, VEGFR2 activation on endothelial cells and immune cells like microglia and macrophages can trigger a cascade of downstream signaling events that promote inflammatory responses.

VEGFR2_Inflammation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC NFkB NF-κB PKC->NFkB Akt Akt PI3K->Akt Akt->NFkB Src->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Upregulates Chemokines Chemokines NFkB->Chemokines Upregulates Adhesion Adhesion Molecules NFkB->Adhesion Upregulates This compound This compound This compound->VEGFR2 Inhibits

VEGFR2 signaling pathway in inflammation.
Experimental Workflow: OIR and CNV Mouse Models

The anti-inflammatory effects of this compound were validated using two standard preclinical models of ocular neovascularization.

Experimental_Workflow cluster_OIR Oxygen-Induced Retinopathy (OIR) Model cluster_CNV Choroidal Neovascularization (CNV) Model OIR_P7 P7 Mouse Pups Exposed to 75% Oxygen OIR_P12 Return to Room Air OIR_P7->OIR_P12 OIR_P17 Retinal Neovascularization & Inflammation OIR_P12->OIR_P17 OIR_Treatment Intravitreal this compound CNV_Laser Laser Photocoagulation of Bruch's Membrane OIR_Analysis Analysis of Inflammatory Cell Infiltration & Cytokines OIR_Treatment->OIR_Analysis CNV_Development Development of CNV & Inflammation CNV_Laser->CNV_Development CNV_Treatment Intravitreal this compound CNV_Analysis Analysis of Inflammatory Cell Infiltration & Cytokines CNV_Treatment->CNV_Analysis

References

A Comparative Guide to Acrizanib and Other Tyrosine Kinase Inhibitors for Ocular Neovascularization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of ocular disease treatment is continually evolving, with a significant focus on developing more durable and less invasive therapies for conditions like neovascular age-related macular degeneration (nAMD). Tyrosine kinase inhibitors (TKIs), a class of small-molecule drugs that block intracellular signaling pathways involved in angiogenesis, have emerged as a promising alternative to the current standard of care, which primarily involves frequent intravitreal injections of anti-vascular endothelial growth factor (VEGF) biologics. This guide provides a detailed comparison of Acrizanib, a selective VEGFR2 inhibitor, with other TKIs that have been investigated for ocular use, supported by experimental data and detailed methodologies.

Introduction to Tyrosine Kinase Inhibitors in Ophthalmology

Pathological ocular neovascularization, the abnormal growth of new blood vessels in the eye, is a hallmark of several blinding diseases, including nAMD. This process is largely driven by the VEGF signaling pathway. While anti-VEGF therapies have revolutionized treatment, their high treatment burden necessitates the exploration of alternative long-acting therapeutics. TKIs offer the potential for broader and more sustained pathway inhibition. This guide focuses on this compound and compares it with other notable TKIs such as Axitinib, Pazopanib, Sunitinib, and Regorafenib, which have been evaluated in various formulations for ophthalmic delivery.

This compound: A Profile

This compound (formerly LHA-510) is a potent and selective inhibitor of VEGFR2, a key mediator of VEGF-driven angiogenesis.[1] It was initially developed as a topical eye drop formulation for the treatment of nAMD.[2]

Mechanism of Action

This compound functions by binding to the intracellular tyrosine kinase domain of VEGFR2, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. This blockade inhibits endothelial cell proliferation, migration, and tube formation, which are critical steps in angiogenesis.[1]

Acrizanib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR2 (Inactive Dimer) VEGF->VEGFR2_inactive Binding & Dimerization VEGFR2_active VEGFR2 (Active Dimer) (Phosphorylated) VEGFR2_inactive->VEGFR2_active Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2_active->Downstream Activation This compound This compound This compound->VEGFR2_active Inhibition Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) Downstream->Angiogenesis Promotion

Comparative Analysis of Ocular Tyrosine Kinase Inhibitors

The following sections provide a detailed comparison of this compound with other TKIs investigated for ocular use. Quantitative data from key preclinical and clinical studies are summarized in the tables below.

Table 1: Overview of Investigated Ocular Tyrosine Kinase Inhibitors
Inhibitor Primary Targets Formulation(s) Investigated Primary Indication(s) Investigated Development Status
This compound VEGFR2[1]Topical Eye Drops[3]Neovascular AMD[3]Development Discontinued[4]
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT[5]Intravitreal Implant (OTX-TKI/AXPAXLI), Suprachoroidal Injection (CLS-AX)[6][7]Neovascular AMD, Diabetic Retinopathy, Diabetic Macular Edema[6][8]Phase 3 Clinical Trials Ongoing[9]
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT[10]Topical Eye Drops[2][11]Neovascular AMD[2][11]Development for ocular use appears stalled
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET[12]Gel-forming Eye Drops, Intravitreal Injection[13][14][15]Neovascular AMD, Glaucoma[13][14][15]Preclinical/Early Clinical Development[16]
Regorafenib VEGFRs, TIE2, PDGFR, FGFR[17]Topical Eye Drops[1][18]Neovascular AMD[1][18]Terminated due to lack of efficacy[17]
Table 2: Comparative Efficacy Data from Clinical Trials in Neovascular AMD
Drug (Trial Name) Formulation Dosage Regimen Key Efficacy Outcomes Adverse Events Source(s)
This compound (NCT02355028) Topical Eye DropsTwice daily for 8 weeks, then three times daily for 4 weeksNo significant difference in the number of patients requiring rescue ranibizumab injections vs. vehicle (75.8% vs. 67.6%). No significant improvements in BCVA or CST.Reversible corneal haze (in 21 of 46 patients).[3][10]
Axitinib (OTX-TKI/AXPAXLI - Phase 1) Intravitreal ImplantSingle 600 µg implantWell-tolerated with stable mean visual acuity and CST.No drug-related serious adverse events reported.[15]
Axitinib (CLS-AX - OASIS Phase 1/2a) Suprachoroidal InjectionSingle dose escalationWell-tolerated with stable mean BCVA and CST. 58% of patients were rescue-free at 3 months.No serious adverse events or drug-related TEAEs leading to discontinuation.[7]
Pazopanib Topical Eye Drops5 mg/mL TIDSmall mean increase in BCVA (+4.32 letters) at Day 29. No significant overall decrease in CRT.Generally well-tolerated. Eye irritation and instillation site pain were common.[2][11]
Regorafenib (DREAM) Topical Eye DropsThree times a day for 12 weeksMean change in BCVA of -2.4 letters at week 12. 20 out of 51 patients required rescue treatment.Ocular treatment-emergent adverse events in 21 patients.[17]

BCVA: Best-Corrected Visual Acuity; CST: Central Subfield Thickness; TID: Three times a day; TEAEs: Treatment-Emergent Adverse Events.

Experimental Protocols of Key Studies

To provide a deeper understanding of the presented data, this section outlines the methodologies of pivotal studies for each TKI.

This compound: Phase 2 Proof-of-Concept Study (NCT02355028)
  • Objective: To assess whether topical this compound could reduce the need for anti-VEGF therapy in patients with nAMD.[3]

  • Study Design: A multicenter, randomized, double-masked, vehicle-controlled study.[3]

  • Participants: 90 patients with active choroidal neovascularization (CNV) secondary to nAMD who were already receiving anti-VEGF treatment.[3]

  • Intervention: All patients received an intravitreal ranibizumab injection at baseline. They were then randomized 1:1 to receive either topical this compound or a vehicle for 12 weeks. The dosing was twice daily for the first 8 weeks, followed by three times daily for the final 4 weeks. Rescue ranibizumab was administered if there was evidence of disease recurrence.[3]

  • Primary Outcome: The number of patients requiring rescue therapy over the 84-day treatment period.[3]

  • Secondary Outcomes: Time to first rescue, total number of ranibizumab injections, and changes in central subfield thickness and visual acuity.[3]

Acrizanib_Trial_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization (1:1) cluster_treatment 12-Week Treatment Period cluster_outcomes Primary Outcome Assessment (Day 84) Pat_Pool n=90 nAMD Patients (on anti-VEGF) Baseline_Inj Baseline Ranibizumab Injection for all Pat_Pool->Baseline_Inj Group_A This compound Eye Drops Baseline_Inj->Group_A Group_V Vehicle Eye Drops Baseline_Inj->Group_V Dosing_A BID (8 wks) -> TID (4 wks) Group_A->Dosing_A Dosing_V BID (8 wks) -> TID (4 wks) Group_V->Dosing_V Rescue_A Rescue Ranibizumab (as needed) Dosing_A->Rescue_A Rescue_V Rescue Ranibizumab (as needed) Dosing_V->Rescue_V Outcome Compare # of Patients Needing Rescue Rescue_A->Outcome Rescue_V->Outcome

Axitinib (OTX-TKI): Phase 1 Clinical Trial
  • Objective: To evaluate the safety and tolerability of a single bioresorbable intravitreal implant of Axitinib (OTX-TKI) in patients with nAMD.[15]

  • Study Design: A Phase 1, open-label trial.[15]

  • Participants: Patients with previously treated nAMD.[15]

  • Intervention: A single 600 µg bioresorbable hydrogel implant of Axitinib (OTX-TKI) was administered via intravitreal injection.[15]

  • Main Outcome Measures: Safety and tolerability were the primary endpoints. Efficacy was assessed by monitoring changes in best-corrected visual acuity and central subfield thickness, and the need for rescue anti-VEGF therapy.[15]

Pazopanib: Randomized Trial in nAMD
  • Objective: To evaluate the efficacy and safety of Pazopanib eye drops in patients with nAMD.[2]

  • Study Design: A multicenter, double-masked, randomized trial.[2]

  • Participants: 70 patients with minimally classic or occult subfoveal CNV.[2]

  • Intervention: Patients were randomized to one of three groups: 5 mg/mL TID, 2 mg/mL TID, or 5 mg/mL QD of Pazopanib eye drops for 28 days.[2]

  • Primary Outcomes: Changes in central retinal thickness (CRT) and best-corrected visual acuity (BCVA) at Day 29.[2]

Discussion and Future Outlook

The journey of TKIs in ophthalmology has been met with both challenges and significant advancements. The failure of topical this compound and Regorafenib to demonstrate clinical efficacy in nAMD highlights the formidable barrier of drug delivery to the posterior segment of the eye.[3][17] The development of this compound was halted not only due to a lack of efficacy but also because of the notable adverse event of reversible corneal haze.[4] Similarly, Pazopanib eye drops, while well-tolerated, did not show a significant therapeutic benefit that could reduce the burden of intravitreal injections.[19]

In contrast, the field is witnessing a paradigm shift with the development of sustained-release delivery systems for TKIs. Axitinib, delivered via an intravitreal implant (AXPAXLI) or a suprachoroidal injection (CLS-AX), is showing great promise in early to mid-stage clinical trials.[6][7] These approaches aim to provide therapeutic drug levels in the retina for an extended period, potentially reducing the treatment frequency to once every six months or even longer.[9] Sunitinib, formulated in a novel gel-forming eye drop, also represents an innovative approach to enhance topical drug delivery and has shown encouraging preclinical results.[13][14]

The key difference in the trajectory of these molecules appears to lie less in their intrinsic inhibitory activity and more in the sophistication of the drug delivery platform. While this compound as a molecule showed potent preclinical anti-angiogenic effects, its topical formulation was insufficient to achieve therapeutic concentrations in the fundus.[1] The future of TKIs for ocular neovascular diseases is intrinsically linked to the success of these novel delivery technologies that can bypass the limitations of topical administration and provide long-acting, safe, and effective treatment options for patients. The ongoing Phase 3 trials for Axitinib formulations are highly anticipated and will be crucial in determining the role of this TKI class in the future management of nAMD and other retinal vascular diseases.[9]

References

Acrizanib's Efficacy in Halting Endothelial Cell Proliferation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Acrizanib's performance in inhibiting endothelial cell proliferation against key alternatives. The following sections detail supporting experimental data, methodologies, and visualizations of the underlying signaling pathways.

This compound, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), has demonstrated notable efficacy in curbing endothelial cell proliferation, a critical process in angiogenesis.[1] This guide evaluates this compound in the context of other established and emerging therapies that target this pathway, offering a comprehensive resource for assessing its potential in research and drug development.

Quantitative Comparison of Anti-Proliferative Effects

The following table summarizes the quantitative data on the inhibitory effects of this compound and its alternatives on endothelial cell proliferation, primarily in Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model for studying angiogenesis.

CompoundTarget(s)Cell TypeAssayEffective Concentration / IC50Citation(s)
This compound VEGFR2HUVECsCCK-8, EdUSignificant inhibition at 50 nM (non-cytotoxic concentration)[1]
Aflibercept VEGF-A, VEGF-B, PlGFHUVECsCell Proliferation AssayIC50 = 34 pM[2]
Bevacizumab VEGF-AHUVECsCrystal Violet Assay~30-40% inhibition at 0.001 µM - 10 µM[3]
Faricimab VEGF-A, Angiopoietin-2 (Ang-2)Endothelial CellsNot specifiedSuppresses endothelial cell proliferation[4][5]
Rapamycin mTORHemangioma Endothelial Cells (HemECs)BrdU IncorporationInhibition at 10 nM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and validating the findings.

Cell Proliferation Assays

1. CCK-8 (Cell Counting Kit-8) Assay

This colorimetric assay is used to determine cell viability and proliferation.

  • Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 1–5 × 10³ cells per well and culture for 24 hours.[7]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[7]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.[7]

2. EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis and is a direct indicator of cell proliferation.

  • EdU Labeling: Add 10 µM EdU to the cell culture medium and incubate for a defined period (e.g., 2-6 hours) to allow for its incorporation into newly synthesized DNA.[8]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent-based solution (e.g., 0.1% Triton X-100).[8]

  • Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescently labeled azide, which will covalently bind to the ethynyl group of the incorporated EdU.[8]

  • Nuclear Staining: Counterstain the cell nuclei with a DNA dye such as DAPI.[8]

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells relative to the total number of cells.[8]

Western Blot for Protein Phosphorylation

This technique is used to detect the phosphorylation state of specific proteins in a signaling pathway.

  • Cell Lysis: After treatment with the test compound and stimulation with a growth factor (e.g., VEGF), lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that will generate a detectable signal.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein to normalize the phosphorylation signal.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt->Proliferation This compound This compound This compound->VEGFR2 Inhibits Phosphorylation

This compound inhibits VEGFR2 signaling.

Alternative_Signaling_Pathways cluster_Aflibercept_Bevacizumab Aflibercept / Bevacizumab cluster_Faricimab Faricimab cluster_Rapamycin Rapamycin VEGF_AB VEGF VEGFR2_AB VEGFR2 Drug_AB Aflibercept Bevacizumab Drug_AB->VEGF_AB Binds and Sequesters Proliferation_AB Proliferation VEGFR2_AB->Proliferation_AB X VEGF_F VEGF VEGFR2_F VEGFR2 Ang2_F Ang-2 Tie2_F Tie2 Drug_F Faricimab Drug_F->VEGF_F Drug_F->Ang2_F Proliferation_F Proliferation VEGFR2_F->Proliferation_F X Tie2_F->Proliferation_F X mTOR mTOR Proliferation_R Proliferation mTOR->Proliferation_R Drug_R Rapamycin Drug_R->mTOR Inhibits

Mechanisms of alternative inhibitors.

Experimental_Workflow Culture Culture Endothelial Cells (e.g., HUVECs) Treatment Treat with Test Compound (e.g., this compound) Culture->Treatment Stimulation Stimulate with VEGF (for VEGFR inhibitors) Treatment->Stimulation Assay Perform Proliferation Assay (CCK-8 or EdU) Stimulation->Assay Analysis Data Analysis and IC50 Calculation Assay->Analysis

Workflow for proliferation assays.

References

comparative study of Acrizanib's impact on different vascular beds

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Acrizanib is a potent, small-molecule tyrosine kinase inhibitor (TKI) that selectively targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] Initially developed as a topical treatment for neovascular age-related macular degeneration (nAMD), its development was halted despite promising preclinical data due to a lack of clinical efficacy in trials and observed side effects.[3][4][5] This guide provides a comparative study of this compound's impact on different vascular beds, primarily focusing on the well-documented effects within the ocular environment, and discusses potential systemic implications based on its mechanism of action. We compare its performance with other relevant anti-angiogenic agents and provide detailed experimental protocols for the cited studies.

Comparative Efficacy of this compound in Ocular Models

This compound has demonstrated significant efficacy in preclinical models of ocular neovascular diseases, where its performance was found to be comparable to that of aflibercept, a widely used anti-VEGF agent.

ModelDrugDosageKey FindingsReference
Oxygen-Induced Retinopathy (OIR) Mouse Model This compound0.5 µL, 10 µM (intravitreal)- Significantly attenuated pathological retinal neovascularization.- Anti-angiogenic effect was comparable to aflibercept.- Promoted physiological revascularization of the central retina.[1]
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model This compound0.5 µL, 10 µM (intravitreal)- Significantly decreased the area, thickness, and volume of CNV.- Inhibitory effect on neovascularization was comparable to aflibercept.[1]
VEGF-treated Human Umbilical Vein Endothelial Cells (HUVECs) This compound1 µM- Inhibited proliferation, migration, and tube formation.- Blocked VEGF-induced phosphorylation of VEGFR2 and downstream signaling.[1][3]

Impact on Physiological vs. Pathological Vasculature

A key aspect of an anti-angiogenic agent's safety profile is its differential effect on pathological versus physiological blood vessel growth.

Vascular BedThis compound EffectExperimental DetailsReference
Physiological Retinal Vasculature No significant impactIntravitreal injection in neonatal mice did not affect vascular area, branching, or tip cell number in the developing retinal vasculature. A transient decrease in deep and intermediate vessel density was observed at P10 but normalized by P12.[1]
Pathological Ocular Neovasculature Significant inhibitionIn OIR and CNV mouse models, this compound effectively suppressed the growth of abnormal new blood vessels.[1][2]

Comparison with Other Tyrosine Kinase Inhibitors

While direct comparative studies of this compound with other TKIs in the same models are scarce, we can infer its potential positioning based on its target profile and data from similar drugs.

TKIPrimary Target(s)Known Ocular EfficacyPotential for Systemic Side Effects
This compound VEGFR2High efficacy in preclinical ocular models[1][6]Limited systemic exposure after topical administration[6], but potential for class-specific side effects if administered systemically.
Axitinib VEGFR1, 2, 3, PDGFR, c-KITPotent inhibitor of angiogenesis in vitro and in vivo.[7]Strong inhibition of TIE2, which may compromise vascular stability.[7]
Sunitinib VEGFR1, 2, 3, PDGFR, c-KIT, FLT3, RETEffective pan-VEGFR inhibition.[7]Less selective, potentially leading to more off-target effects.[7]
Vorolanib VEGFR1, 2, 3, PDGFRPotent anti-angiogenic activity with a more favorable safety profile compared to Sunitinib.[7]Designed for higher selectivity and less tissue accumulation.[7]

Systemic Vascular Bed Implications

There is a lack of published data on the effects of systemically administered this compound on different vascular beds. However, based on the known pharmacology of VEGFR2 inhibitors used in oncology, potential systemic effects can be anticipated. Inhibition of VEGFR2 in systemic vasculature can lead to hypertension, arterial thromboembolic events, and impaired wound healing. Pharmacokinetic studies of topical this compound in cynomolgus monkeys have shown limited systemic exposure, suggesting a low risk of such side effects when administered ocularly.[6]

Signaling Pathway of this compound

This compound exerts its anti-angiogenic effects by inhibiting the VEGF signaling pathway in endothelial cells.

G cluster_0 cluster_1 cluster_2 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream This compound This compound This compound->VEGFR2 Inhibits Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Permeability Vascular Permeability Downstream->Permeability

Caption: this compound inhibits VEGF-induced signaling by blocking VEGFR2 phosphorylation.

Experimental Protocols

Oxygen-Induced Retinopathy (OIR) Mouse Model
  • Induction: C57BL/6J mouse pups at postnatal day 7 (P7) are exposed to 75% oxygen for 5 days.

  • Treatment: At P12, the mice are returned to normoxia, and this compound (0.5 µL, 10 µM) or a vehicle control is administered via intravitreal injection.

  • Analysis: At P17, mice are euthanized, and their retinas are dissected, flat-mounted, and stained with isolectin B4 to visualize the vasculature. The areas of neovascularization and avascular zones are quantified using imaging software.

Choroidal Neovascularization (CNV) Mouse Model
  • Induction: Adult C57BL/6J mice are anesthetized, and the Bruch's membrane is ruptured by laser photocoagulation to induce CNV.

  • Treatment: Immediately after laser induction, this compound (0.5 µL, 10 µM) or a vehicle control is administered via intravitreal injection.

  • Analysis: After 7-14 days, the mice are euthanized, and their eyes are enucleated. The size and leakage of the CNV lesions are assessed by choroidal flat mounts stained with isolectin B4 or by fluorescein angiography.

G cluster_0 OIR Model cluster_1 CNV Model P7 P7: 75% Oxygen P12 P12: Normoxia + Injection P7->P12 P17 P17: Retinal Analysis P12->P17 Laser Laser Induction Injection Intravitreal Injection Laser->Injection Analysis Day 7-14: CNV Analysis Injection->Analysis

References

Safety Operating Guide

Proper Disposal of Acrizanib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Acrizanib, a potent VEGFR-2 inhibitor used in research settings. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as an investigational kinase inhibitor necessitates cautious handling and disposal in line with regulations for hazardous chemical waste. Researchers, scientists, and drug development professionals should adhere to the following procedures to ensure safety and environmental compliance.

Given its mechanism of action, this compound should be handled as a potentially cytotoxic or cytostatic agent.[1][2] Waste generated from its use must be segregated and disposed of following institutional and local regulations for hazardous waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with general laboratory safety protocols for potent compounds.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat is mandatory to protect from skin contact.

  • Respiratory Protection: When handling the powder form, a respirator may be necessary to avoid inhalation.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Step-by-Step Disposal Procedures

The disposal of this compound and associated waste must be conducted in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines and any sponsoring industry standards for investigational medications.[4][5]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated consumables such as pipette tips, tubes, and gloves.

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware.

  • Sharps Waste:

    • Needles and syringes used for dissolving or administering this compound solutions.

All waste streams must be collected in designated, properly labeled, leak-proof containers. For compounds like this compound, which are to be treated as cytotoxic/cytostatic, purple-lidded waste containers are often used to signify this specific hazard.[2][6][7]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."

  • Include the date when waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated, secure area away from general lab traffic.

  • Ensure containers are kept closed except when adding waste.

4. Disposal Pathway:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • The standard disposal method for cytotoxic and cytostatic waste is high-temperature incineration by a licensed hazardous waste management company.[2][6]

Quantitative Data Summary

PropertyValue
Molecular Formula C₂₀H₁₈F₃N₇O₂
Molecular Weight 445.4 g/mol
CAS Number 1229453-99-9
Known Pharmacological Action VEGFR-2 Inhibitor

Source: PubChem CID 59394698[8]

Experimental Protocols Referenced

The disposal procedures outlined in this document are based on established protocols for handling and disposing of hazardous chemical waste in a laboratory setting, with specific considerations for investigational and potentially cytotoxic compounds. These are derived from guidelines provided by environmental safety agencies and best practices in pharmaceutical research.[4][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

AcrizanibDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound Use in Research solid_waste Solid Waste (Gloves, Tubes, Powder) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste sharps_waste Sharps Waste (Needles, Syringes) start->sharps_waste collect_solid Collect in Labeled Purple-Lidded Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Purple-Lidded Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Purple-Lidded Sharps Container sharps_waste->collect_sharps contact_ehs Contact Environmental Health & Safety (EHS) collect_solid->contact_ehs collect_liquid->contact_ehs collect_sharps->contact_ehs pickup Scheduled Hazardous Waste Pickup contact_ehs->pickup incineration High-Temperature Incineration pickup->incineration

This compound Waste Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.